molecular formula C17H19FN2O2S B492555 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine CAS No. 667912-07-4

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

Cat. No.: B492555
CAS No.: 667912-07-4
M. Wt: 334.4g/mol
InChI Key: IPKGICSBXMNLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound incorporates a piperazine core, a privileged structure in pharmacology known for its favorable physicochemical properties and its presence in a wide array of bioactive molecules . The specific modification with benzyl and fluorophenylsulfonyl groups creates a versatile intermediate for developing novel therapeutic agents. This scaffold is particularly relevant for research focused on the central nervous system. Structurally related sulfonylpiperazine analogs have been investigated as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) , such as the α4β2 and α3β4 subtypes . Studying such compounds provides valuable tools for understanding nicotinic receptor function in conditions like nicotine addiction, pain, and cognitive disorders. Furthermore, the piperazine moiety is a key building block in anticancer research . Piperazine derivatives are frequently used to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds and are found in several FDA-approved kinase inhibitors . The structural features of this compound, including the sulfonyl group, make it a valuable precursor for synthesizing novel molecules for screening against various cancer cell lines . Researchers can utilize 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine as a key synthetic intermediate to explore structure-activity relationships (SAR) and develop new chemical entities for probing biological targets in neuroscience and oncology. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

1-benzyl-4-(2-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKGICSBXMNLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Benzylpiperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of benzylpiperazine sulfonamides , a scaffold distinct from the regulated stimulant benzylpiperazine (BZP). While BZP is primarily known for monoamine release, the addition of a sulfonamide moiety transforms this pharmacophore into a versatile ligand with high affinity for metalloenzymes—specifically Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE) .

This guide details the "Tail Approach" in inhibitor design, demonstrating how the benzylpiperazine unit acts as a hydrophobic anchor to modulate isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II). It serves as a blueprint for researchers developing dual-action agents for oncology (hypoxic tumors) and neurodegeneration (Alzheimer’s disease).

Chemical Scaffold & Synthetic Strategy

The core structure consists of three pharmacophoric regions:

  • Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) coordinates with the catalytic 
    
    
    
    ion.
  • The Linker: The piperazine ring provides a semi-rigid spacer, controlling the distance between the ZBG and the hydrophobic tail.

  • The Tail: The benzyl moiety extends into the enzyme's hydrophobic pocket, driving selectivity.

Synthetic Pathway (Nucleophilic Substitution)

The synthesis typically employs a convergent strategy involving the nucleophilic attack of a piperazine derivative on a sulfonyl chloride.

Synthesis Figure 1: General Synthetic Route for Benzylpiperazine Sulfonamides Reagent1 4-Sulfamoylbenzoyl chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate THF/DCM, 0°C Reagent2 N-Benzylpiperazine (Nucleophile) Reagent2->Intermediate Product Benzylpiperazine Sulfonamide Intermediate->Product -HCl Base Base (TEA/DIPEA) Scavenges HCl Base->Intermediate

Figure 1: Nucleophilic substitution strategy. The base (Triethylamine or DIPEA) is critical to neutralize the HCl byproduct and drive the reaction to completion.

SAR Deep Dive: Carbonic Anhydrase Inhibition

The primary therapeutic utility of this scaffold lies in inhibiting Human Carbonic Anhydrases (hCAs). The sulfonamide anchors the molecule, while the benzylpiperazine tail probes the variable regions of the active site to distinguish between ubiquitous isoforms (hCA I, II) and therapeutic targets (hCA IX, XII).

The "Tail Approach" Mechanism
  • Primary Interaction: The ionized sulfonamide nitrogen coordinates to the

    
     ion in the active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Secondary Interaction: The benzylpiperazine tail extends out of the active site cavity, interacting with hydrophobic residues (Phe131, Leu198, Pro202 in hCA II).

Selectivity Modulation

Modifying the benzyl ring (


) significantly alters 

values across isoforms.
Substituent (R) on Benzyl RingEffect on hCA II (Cytosolic)Effect on hCA IX (Tumor-Associated)SAR Insight
H (Unsubstituted) Potent (

)
Moderate (

)
Lack of steric bulk allows non-selective binding.
4-F / 4-Cl Potent (

)
High Potency (

)
Halogens increase lipophilicity, improving hydrophobic pocket fit in hCA IX.
4-OMe (Methoxy) Reduced PotencyHigh SelectivityElectron-donating groups can disrupt favorable stacking in hCA II, improving hCA IX selectivity ratios.
Bulky Groups (e.g., t-Butyl) Loss of ActivityLoss of ActivitySteric clash with the entrance of the active site cavity.

Data trends synthesized from Supuran et al. and recent hCA SAR studies [1][2].

SAR_Map Figure 2: Structure-Activity Relationship Map for hCA Inhibition Core Benzylpiperazine Sulfonamide Scaffold Sulfonamide Sulfonamide Group (-SO2NH2) Essential for Zn2+ binding (Do not modify) Core->Sulfonamide Linker Piperazine Linker Controls geometry/length Rigidification improves selectivity Core->Linker Tail Benzyl Tail (Ar-CH2-) Interacts with Hydrophobic Pocket (Phe131, Leu198) Core->Tail Mod1 Electron Withdrawing Groups (F, Cl) Increase Potency Tail->Mod1 Mod2 Electron Donating Groups (OMe) Modulate Isoform Selectivity Tail->Mod2

Figure 2: SAR Map highlighting the functional roles of the scaffold regions.[1] The tail region is the primary site for optimization.

SAR for Neurodegeneration (AChE Inhibition)

Beyond CAs, benzylpiperazine sulfonamides are explored as Dual-Binding Site Inhibitors of Acetylcholinesterase (AChE).

  • Catalytic Anionic Site (CAS): The sulfonamide moiety can interact via hydrogen bonding or pi-cation interactions.

  • Peripheral Anionic Site (PAS): The N-benzylpiperazine moiety mimics the pharmacophore of Donepezil , stacking against Trp286 in the PAS.

  • Key SAR Finding: Substitution at the para-position of the benzyl ring with electron-withdrawing groups (e.g.,

    
    ) enhances AChE inhibition by increasing the acidity of the interactions or through direct electrostatic complementarity [3][4].
    

Experimental Protocols

Protocol: Stopped-Flow CO2 Hydration Assay

Purpose: To determine the inhibition constant (


) of sulfonamides against hCA isoforms. This kinetic assay measures the time required for the pH to change as 

is hydrated to carbonic acid.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    

Workflow:

  • Preparation: Incubate the enzyme (hCA) with the inhibitor (benzylpiperazine sulfonamide) for 15 minutes at room temperature.

  • Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture. Load Syringe B with

    
    -saturated water.[2]
    
  • Injection: Rapidly mix reagents in the stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV).

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition).

  • Calculation: The initial velocity is calculated from the linear portion of the absorbance curve.

    
     is determined using the Cheng-Prusoff equation [5].
    

Assay_Workflow Figure 3: Stopped-Flow CO2 Hydration Assay Configuration SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixer Mixing Chamber (Dead time < 2ms) SyringeA->Mixer SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixer Cell Observation Cell (Light Path 10mm) Mixer->Cell Detector Photodetector (557 nm) Cell->Detector Light Data Kinetic Trace (Abs vs Time) Detector->Data

Figure 3: Schematic of the Stopped-Flow apparatus used to measure millisecond-scale enzyme kinetics.

Protocol: Chemical Synthesis (General Procedure)
  • Dissolution: Dissolve

    
    -benzylpiperazine (1.0 equiv) in anhydrous Dichloromethane (DCM).
    
  • Base Addition: Add Triethylamine (TEA, 1.2 equiv) and cool the mixture to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 4-sulfamoylbenzoyl chloride (1.0 equiv) dissolved in DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4–6 hours.

  • Workup: Wash with water, brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (MeOH/DCM gradient).

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Source: ChemBioChem / PubMed. URL:[Link]

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Source: Bioorganic & Medicinal Chemistry Letters.[3][4] URL:[Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors. Source: Bioorganic & Medicinal Chemistry.[3][4][5] URL:[Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Source: PLoS One / PMC. URL:[Link]

Sources

Comparative SAR Analysis: Ortho-Fluoro vs. Para-Fluoro Sulfonyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary

In the optimization of arylsulfonyl piperazine scaffolds—a privileged structure in GPCR antagonists (e.g., 5-HT,


-adrenergic) and enzyme inhibitors (e.g., Factor Xa)—fluorine substitution is a critical lever for modulating potency and physicochemical properties.

This guide provides a comparative analysis of ortho-fluoro (o-F) versus para-fluoro (p-F) substitution on the arylsulfonyl moiety. While both improve metabolic stability relative to the unsubstituted phenyl ring, their impact on binding mode and conformation is distinct:

  • Para-Fluoro: Primarily drives metabolic stability (blocking CYP-mediated p-hydroxylation) and electronic deactivation (

    
     effects) without significantly altering the steric envelope.
    
  • Ortho-Fluoro: Acts as a "conformational lock," inducing significant torsion in the Ar-S bond via steric and electrostatic repulsion, often critical for achieving subtype selectivity in GPCR targets.

Physicochemical & Electronic Basis[1]

Electronic Modulation (Hammett Effects)

The sulfonyl group (


) is strongly electron-withdrawing. Adding fluorine enhances this effect, reducing the basicity of the piperazine nitrogen (N1) if the sulfonyl is directly attached, or modulating the lipophilicity of the aryl tail.
ParameterOrtho-Fluoro (

-F)
Para-Fluoro (

-F)
Impact on Sulfonyl Piperazine
Hammett


(varies, steric)


-F is electronically subtle;

-F induces strong inductive withdrawal due to proximity.
C-F Bond Length 1.35 Å1.35 ÅIdentical, but

-F occupies the steric "cleft" near the sulfonyl oxygens.
Lipophilicity (

)
+0.15 to +0.25+0.20 to +0.30Both increase lipophilicity, aiding membrane permeability.
Dipole Moment Vector points toward ringVector points away

-F creates a localized dipole that can repel sulfonyl oxygens.
The "Ortho-Effect": Conformational Locking

The most distinct difference lies in the dihedral angle (


) between the phenyl ring and the sulfonyl group.
  • Unsubstituted/Para-F: The phenyl ring often adopts a geometry that minimizes steric clash, but retains rotational freedom.

  • Ortho-F: The van der Waals radius of Fluorine (1.47 Å) creates a steric clash with the sulfonyl oxygens (

    
    ). To relieve this, the phenyl ring twists out of plane. This "Conformational Lock"  is vital for fitting into narrow hydrophobic pockets (e.g., in 
    
    
    
    -adrenergic receptors) where a planar conformation is sterically forbidden.

ADME & Metabolic Stability

Blocking Metabolic Soft Spots

The phenyl ring of an arylsulfonyl moiety is a prime target for Cytochrome P450 (CYP) oxidation.

  • Para-F Strategy: The para position is the most sterically accessible and electronically activated site for hydroxylation (metabolic soft spot). Substituting H with F at the para position is the "Gold Standard" for blocking Phase I metabolism, significantly extending half-life (

    
    ).
    
  • Ortho-F Strategy: While ortho sites can be metabolized, they are less labile than the para position. However,

    
    -F substitution can prevent "NIH shift" mechanisms or block specific ortho-oxidation pathways seen in certain CYP isoforms (e.g., CYP2D6).
    
Solubility Trade-offs

While F increases LogP (lowering aqueous solubility), the ortho-F substitution can sometimes improve solubility compared to para-F by disrupting crystal packing efficiency (lowering melting point) due to the twisted molecular geometry.

Workflow & Decision Logic (SAR)

The following decision tree illustrates when to deploy


-F vs 

-F during Lead Optimization.

SAR_Decision_Tree Start Lead Compound: Arylsulfonyl Piperazine (Instability or Low Potency) Metabolic_Issue Problem: High Clearance (Microsomal) Start->Metabolic_Issue Potency_Issue Problem: Low Potency / Selectivity Start->Potency_Issue Para_Path Strategy: Block Para-Position Metabolic_Issue->Para_Path Primary Soft Spot Ortho_Path Strategy: Induce Twist (Ortho-F) Potency_Issue->Ortho_Path Need Rigidification Result_Para Outcome: Increased t1/2 (Metabolic Block) Para_Path->Result_Para Result_Ortho Outcome: Conformational Selectivity (e.g., GPCR subtype) Ortho_Path->Result_Ortho Check_Solubility Check Solubility Result_Para->Check_Solubility LogP increases Result_Ortho->Check_Solubility MP decreases

Figure 1: Strategic decision tree for deploying Fluorine scans in sulfonyl piperazine optimization.

Experimental Protocols

Synthesis of Fluorinated Arylsulfonyl Piperazines

Objective: To synthesize matched molecular pairs (MMP) of


-F and 

-F analogs. Reaction Type: Nucleophilic Substitution (Sulfonylation).

Reagents:

  • Substituted Benzenesulfonyl chlorides (Ortho-F: CAS 2905-23-9; Para-F: CAS 349-88-2).

  • N-Boc-Piperazine or functionalized Piperazine derivative.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or THF.

Protocol:

  • Preparation: Dissolve the piperazine derivative (1.0 equiv) in anhydrous DCM (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (1.5 equiv) and cool the solution to 0°C.

  • Sulfonylation: Dropwise add the respective Fluorobenzenesulfonyl chloride (1.1 equiv) dissolved in minimal DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target mass:

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of F-substitution.

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    gives
    
    
    .
    • Success Metric:

      
      -F analog should show 
      
      
      
      half-life improvement over unsubstituted phenyl if para-oxidation is the clearance driver.

Case Study Analysis

Case Study A: -Adrenergic Receptor Antagonists

Context: Development of selective antagonists for Benign Prostatic Hyperplasia (BPH). Observation: Unsubstituted benzenesulfonyl piperazines showed poor selectivity against


 and 

subtypes. Intervention: Introduction of an ortho-fluoro group (and multi-fluoro patterns like 2,4,5-trifluoro). Mechanism: The

-F substituent forced the phenyl ring into a specific twisted conformation relative to the piperazine core. This twist excluded the molecule from the slightly more planar binding pockets of the off-target subtypes (

), resulting in >95-fold selectivity for

. Reference: J. Med. Chem. 2005 (See Ref 4).
Case Study B: Factor Xa Inhibitors

Context: Anticoagulant development. Observation: The S1 pocket of Factor Xa is deep and hydrophobic. Intervention: Para-fluoro (or para-chloro) substitution on the arylsulfonyl moiety. Mechanism: The para-substituent extended the ligand deeper into the S1 pocket, displacing water and increasing van der Waals contact surface area. The electronic withdrawing nature of


-F also modulated the sulfonamide acidity, strengthening the H-bond network with Gly219.
Reference: Chem. Pharm. Bull. 2002 (See Ref 2).[1]

References

  • Bhattarai, P., et al. (2026).[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Nishida, H., et al. (2002).[1] Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities. Chemical & Pharmaceutical Bulletin. Link

  • Manzo, R.H., et al. (2013). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Current Medicinal Chemistry. Link

  • Carroll, W.A., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry. Link[3]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Link

Sources

An In-depth Technical Guide to 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine, a substituted piperazine derivative of significant interest in medicinal chemistry. While a specific PubChem Compound Identification (CID) for this precise molecule is not currently available, this guide will delve into its constituent moieties—the benzylpiperazine scaffold and the 2-fluorophenylsulfonyl group—to project its chemical properties, biological activities, and potential therapeutic applications. We will explore the synthesis of this compound, drawing from established methodologies for related N-aryl sulfonylpiperazines, and discuss its potential as a lead compound in drug discovery, particularly in the realms of oncology and neuropharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of piperazine-based therapeutics.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties, as well as its basicity and lipophilicity. This versatility has made piperazine a privileged scaffold in the design of compounds targeting a wide array of biological targets. Arylpiperazine derivatives, in particular, have shown a remarkable breadth of biological activities, including antimicrobial, antidepressant, anticonvulsant, antipsychotic, and anticancer effects.[1][3][4]

The incorporation of a benzyl group at one of the piperazine nitrogens, as in 1-benzylpiperazine, often imparts specific pharmacological properties. The benzyl moiety can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. Furthermore, the introduction of a sulfonyl group, particularly an arylsulfonyl moiety, at the second nitrogen can significantly modulate the compound's activity and pharmacokinetic profile. The sulfonamide linkage is a key feature in many successful drugs.

This guide focuses on a specific derivative, 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine, which combines these key structural features. The inclusion of a fluorine atom on the phenylsulfonyl ring is of particular note, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5]

Synthesis and Characterization

The synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine can be achieved through a straightforward and modular synthetic route. The general strategy involves the preparation of the 1-benzylpiperazine precursor, followed by its reaction with 2-fluorobenzenesulfonyl chloride.

Synthesis of 1-Benzylpiperazine

1-Benzylpiperazine serves as a key intermediate. A common and efficient method for its synthesis involves the direct benzylation of piperazine.

Experimental Protocol: Synthesis of 1-Benzylpiperazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine in a suitable solvent such as ethanol or a mixture of water and a water-miscible organic solvent.

  • Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride dropwise at room temperature. An excess of piperazine is often used to minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine. A base, such as sodium carbonate or triethylamine, can be added to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 1-benzylpiperazine.

Synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

The final step in the synthesis is the sulfonylation of 1-benzylpiperazine with 2-fluorobenzenesulfonyl chloride. 2-Fluorobenzenesulfonyl chloride is a commercially available reagent.[6]

Experimental Protocol: Synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperazine in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

  • Addition of 2-Fluorobenzenesulfonyl Chloride: To the stirred solution, add a solution of 2-fluorobenzenesulfonyl chloride in the same solvent dropwise at 0 °C. A base, such as triethylamine or pyridine, is added to scavenge the HCl byproduct.[7]

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the final product, 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Sulfonylation Piperazine Piperazine Benzylpiperazine 1-Benzylpiperazine Piperazine->Benzylpiperazine Reaction BenzylChloride Benzyl Chloride BenzylChloride->Benzylpiperazine Reaction Base1 Base (e.g., Na2CO3) Base1->Benzylpiperazine Reaction Solvent1 Solvent (e.g., Ethanol) Solvent1->Benzylpiperazine Reaction FinalProduct 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Benzylpiperazine->FinalProduct Reaction FluorosulfonylChloride 2-Fluorobenzenesulfonyl Chloride FluorosulfonylChloride->FinalProduct Reaction Base2 Base (e.g., Triethylamine) Base2->FinalProduct Reaction Solvent2 Solvent (e.g., DCM) Solvent2->FinalProduct Reaction

Caption: Synthetic route to 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine.

Physicochemical Properties

The physicochemical properties of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₇H₁₉FN₂O₂S
Molecular Weight 346.41 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.
Melting Point Expected to be a crystalline solid with a defined melting point.
Stability The sulfonamide bond is generally stable under neutral conditions but can be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Biological Activities and Therapeutic Applications

The structural motifs present in 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine suggest a range of potential biological activities.

Anticancer Activity

Arylpiperazine derivatives have emerged as a promising class of anticancer agents.[3][4] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer.[8] The mechanism of action is often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression. The title compound, with its arylpiperazine core, warrants investigation for its potential cytotoxic and antiproliferative effects.

Neurological and Psychiatric Disorders

Piperazine derivatives are well-known for their activity in the central nervous system (CNS).[1] Many arylpiperazine compounds act as ligands for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.[9] The specific substitution pattern on the aryl ring can significantly influence receptor affinity and selectivity. The 2-fluorophenylsulfonyl moiety in the target compound could confer unique binding properties to CNS receptors, suggesting its potential as a therapeutic agent for depression, anxiety, or other neurological disorders.

Antimicrobial Activity

Substituted piperazine derivatives have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal strains.[2] The lipophilicity and electronic properties conferred by the benzyl and fluorophenylsulfonyl groups could enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Hypothetical Signaling Pathway

Signaling_Pathway Compound 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Receptor GPCR (e.g., 5-HT Receptor) Compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A SecondMessenger->Kinase Activates CellularResponse Cellular Response (e.g., Gene Expression, Neurotransmission) Kinase->CellularResponse Phosphorylates targets leading to

Sources

Methodological & Application

General procedure for sulfonylation of 1-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the


-sulfonylation of 1-benzylpiperazine to synthesize 1-benzyl-4-(arylsulfonyl)piperazine derivatives. This scaffold is a privileged pharmacophore in medicinal chemistry, found in GPCR ligands, metabolic modulators (e.g., Trimetazidine analogs), and enzyme inhibitors.

The protocol prioritizes chemoselectivity and purification logic . Unlike simple secondary amines, 1-benzylpiperazine possesses a tertiary amine (N1) and a secondary amine (N4). While N4 is the nucleophile, the basicity of N1 dictates specific workup procedures to prevent product loss during extraction.

Strategic Reaction Design

Mechanistic Insight

The reaction proceeds via an S


2-S  mechanism. The secondary amine of the piperazine ring attacks the electrophilic sulfur of the sulfonyl chloride.
  • The Challenge: The reaction generates HCl. If not neutralized, HCl protonates the unreacted piperazine (N4), rendering it non-nucleophilic and stalling the reaction.

  • The Solution: An auxiliary base (Triethylamine or DIPEA) is required to scavenge HCl.[1]

  • The Trap: The product retains a basic tertiary amine (N1, pKa ~9.0). Standard acidic washes used for neutral sulfonamides will extract this specific product into the aqueous waste.

Reagent Selection
ComponentRecommendationRationale
Substrate 1-BenzylpiperazineSecondary amine nucleophile. Ensure purity >98% to avoid bis-sulfonylation byproducts.
Electrophile Aryl/Alkyl Sulfonyl ChlorideUse 1.1 equivalents .[1] Slight excess ensures complete consumption of the amine, simplifying purification (see Section 4.2).
Base Triethylamine (TEA)Use 1.5 – 2.0 equivalents . Acts as an HCl scavenger. Soluble in DCM; easily removed.
Solvent Dichloromethane (DCM)Anhydrous. Excellent solubility for reactants; easy evaporation. (Alt: THF for polar sulfonyl chlorides).

Visualization: Reaction Logic & Mechanism

ReactionPathway Reactants 1-Benzylpiperazine + R-SO2-Cl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (N4) Base Base (TEA) (HCl Scavenger) Byproducts TEA-HCl Salt + R-SO3H (Hydrolysis) Base->Byproducts Captures HCl Product 1-Benzyl-4-sulfonylpiperazine (Neutral N4, Basic N1) Intermediate->Product Elimination of Cl-

Figure 1: Mechanistic pathway highlighting the role of the auxiliary base and the dual-nitrogen character of the product.

Detailed Experimental Protocol

Synthesis Procedure (Standard Scale: 1.0 mmol)
  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 1-benzylpiperazine (176 mg, 1.0 mmol) and Triethylamine (210 µL, 1.5 mmol) to the flask. Dissolve in anhydrous DCM (5 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Stir for 5 minutes.
    
    • Why? Sulfonylation is exothermic. Cooling prevents thermal decomposition of the sulfonyl chloride and improves selectivity.

  • Addition: Dissolve the Sulfonyl Chloride (1.1 mmol) in minimal DCM (1-2 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours .

    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The starting material (polar, stains with ninhydrin) should disappear.

Workup & Purification (The "Self-Validating" Method)

Critical Note: Do not wash the organic layer with strong acid (e.g., 1M HCl) immediately, or you will lose the product.

Option A: For High-Purity Needs (Acid-Base Extraction) This method leverages the basicity of the N1 nitrogen to separate the product from neutral impurities (excess sulfonyl chloride).

  • Quench: Add saturated

    
     (10 mL) to the reaction mixture. Stir vigorously for 10 min (hydrolyzes excess sulfonyl chloride to water-soluble sulfonate).
    
  • Phase Separation: Transfer to a separatory funnel. Separate phases. Keep the organic layer (DCM).

  • Acid Extraction (The Filter): Extract the DCM layer with 0.5 M HCl (2 x 10 mL).

    • Result: The Product (protonated at N1) moves to the Aqueous Acid Phase .

    • Waste: Neutral impurities (unreacted sulfonyl chloride) remain in the DCM. Discard this DCM.

  • Basification: Cool the Aqueous Acid Phase to

    
    . Slowly basify to pH > 10 using 4 M NaOH .
    
    • Observation: The product will precipitate or oil out as the free base.

  • Final Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 10 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Option B: Standard Workup (If Chromatography is planned)

  • Dilute reaction with DCM (20 mL).

  • Wash with Sat.

    
      (2 x 20 mL).
    
  • Wash with Brine (1 x 20 mL).

  • Dry (

    
    ) and concentrate.
    
  • Purify via Flash Column Chromatography (SiO2, Gradient: 0

    
     5% MeOH in DCM).
    

Visualization: Purification Logic Tree

PurificationLogic Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash with Sat. NaHCO3 Crude->Wash1 Split1 Separation Wash1->Split1 AqWaste Aqueous Waste (R-SO3Na, TEA-HCl) Split1->AqWaste Aqueous OrgLayer Organic Layer (Product, Excess R-SO2Cl) Split1->OrgLayer Organic Decision Is Purity Critical? OrgLayer->Decision MethodA Method A: Acid-Base Extraction (Exploits Basic N1) Decision->MethodA Yes (Remove Neutral Impurities) MethodB Method B: Flash Chromatography (SiO2, DCM:MeOH) Decision->MethodB No (Standard)

Figure 2: Decision matrix for workup procedures ensuring recovery of the basic piperazine product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous acid wash.Stop using HCl washes on the initial organic layer. The product is basic and water-soluble at low pH.
Incomplete Conversion HCl accumulation / Inactive base.Ensure TEA is dry. Increase base to 2.0 eq. If R-SO2Cl is hydrolytically unstable, switch solvent to anhydrous THF.
Bis-sulfonylation Impure starting material (Piperazine presence).Verify 1-benzylpiperazine purity. If piperazine is present, it will react at both nitrogens.
Hydrolysis of R-SO2Cl Wet solvent.Use freshly distilled DCM or molecular sieves.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 2021.

  • Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Application Notes, 2025.

  • A simple and eco-sustainable method for the sulfonylation of amines. RSC Advances, 2014.

  • 1-Benzylpiperazine. Organic Syntheses, Coll.[2] Vol. 4, p.82 (1963).

Sources

Application Notes and Protocols: Solvent Selection for Sulfonyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solvent Choice in Synthesizing a Privileged Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its ability to engage in key interactions with biological targets, coupled with favorable pharmacokinetic properties, makes it a "privileged" structure. The introduction of a sulfonyl group onto the piperazine nitrogen further modulates these properties, leading to compounds with a wide range of therapeutic applications, from anticancer agents to antivirals.[3][4][5]

However, the synthesis of sulfonyl piperazines, primarily through the reaction of a sulfonyl chloride with a piperazine derivative, is not without its challenges.[6][7] The success of this nucleophilic substitution reaction is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to sluggish reactions, the formation of undesirable byproducts, and difficulties in product isolation, ultimately impacting yield, purity, and scalability.

This guide provides a comprehensive overview of the principles and practical considerations for selecting the optimal solvent for sulfonyl piperazine synthesis. It moves beyond a simple list of solvents to explain the underlying chemical principles, offering a framework for rational solvent selection and troubleshooting.

Mechanistic Underpinnings: The SN2 Pathway and Solvent Influence

The reaction between a sulfonyl chloride and a piperazine is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][9][10] In this concerted process, the nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The choice of solvent is critical as it can significantly influence the rate and outcome of an SN2 reaction by solvating the reactants and stabilizing the transition state.[8][9][11] Solvents are broadly classified into three categories: polar protic, polar aprotic, and non-polar.

  • Polar Protic Solvents: These solvents, such as water, alcohols (e.g., methanol, ethanol), and amines, possess O-H or N-H bonds and can form hydrogen bonds.[8][10] While they can dissolve ionic reactants, they are generally not ideal for SN2 reactions .[8][10] This is because they form a "solvent cage" around the nucleophile (the piperazine) through hydrogen bonding, which hinders its ability to attack the electrophile.[11][12]

  • Polar Aprotic Solvents: This class of solvents, including acetone, acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM), have polar bonds (e.g., C=O, S=O) but lack acidic protons.[8][10] They are generally the solvents of choice for SN2 reactions .[8][10][11] They can effectively dissolve the reactants but do not strongly solvate the nucleophile, leaving it "free" to react.[9][11] This often leads to a dramatic increase in the reaction rate compared to protic solvents.[11]

  • Non-Polar Solvents: Solvents like hexane, benzene, and toluene are generally poor choices for this reaction as they cannot effectively dissolve the often polar or ionic reactants.[11]

A Practical Guide to Solvent Selection: Key Parameters and Considerations

The ideal solvent for a sulfonyl piperazine synthesis should fulfill several criteria:

  • Solubilize Reactants: Both the piperazine derivative and the sulfonyl chloride should be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture.

  • Facilitate the SN2 Mechanism: As discussed, polar aprotic solvents are generally preferred.

  • Inertness: The solvent should not react with the starting materials, reagents, or products.

  • Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective heat transfer and control. It should also be low enough to be easily removed during workup.

  • Ease of Removal: The solvent should be readily removable from the product during purification (e.g., by evaporation or extraction).

  • Safety and Environmental Impact: Considerations such as toxicity, flammability, and environmental persistence are crucial, especially for large-scale synthesis.

The following diagram illustrates a decision-making workflow for solvent selection in sulfonyl piperazine synthesis:

SolventSelection Start Start: Define Reaction (Piperazine + Sulfonyl Chloride) Solubility Are reactants soluble? Start->Solubility Solubility->Start No (Re-evaluate reactants) Polarity Choose Solvent Class Solubility->Polarity Yes Aprotic Polar Aprotic (DCM, ACN, DMF, Dioxane) Polarity->Aprotic Preferred Protic Polar Protic (Consider with caution) Polarity->Protic Possible, but may be slow or have side reactions NonPolar Non-Polar (Generally unsuitable) Polarity->NonPolar Avoid Temp Consider Reaction Temperature and Boiling Point Aprotic->Temp Protic->Temp Workup Ease of Workup and Product Isolation Temp->Workup Optimize Optimize Solvent Choice Workup->Optimize

Caption: Decision workflow for solvent selection.

Comparative Analysis of Common Solvents

The following table provides a comparative overview of commonly used solvents for sulfonyl piperazine synthesis, highlighting their key properties and typical applications.

SolventDielectric Constant (Polarity)Boiling Point (°C)Key AdvantagesKey DisadvantagesTypical Use Cases & Considerations
Dichloromethane (DCM) 9.139.6Excellent solubility for many organic compounds, volatile and easy to remove.Relatively low boiling point may limit reaction temperature. Environmental and health concerns.A good starting point for many reactions at or below room temperature.
Acetonitrile (ACN) 37.581.6Highly polar aprotic, good for dissolving salts, relatively high boiling point.Can be challenging to remove completely, toxic.Often used when higher temperatures are required and for reactants with lower solubility in DCM.
Tetrahydrofuran (THF) 7.666Good solvent for a range of compounds, relatively low boiling point.Can form peroxides upon storage, relatively low polarity.A versatile solvent, often used in combination with other solvents.
1,4-Dioxane 2.2101High boiling point, good for sluggish reactions requiring heat.[13]Can form peroxides, relatively high boiling point can make removal difficult.Useful for reactions that require elevated temperatures to proceed at a reasonable rate.
N,N-Dimethylformamide (DMF) 36.7153Highly polar aprotic, excellent for dissolving a wide range of compounds, high boiling point.Very high boiling point makes it difficult to remove, can decompose at high temperatures.Reserved for challenging reactions with poorly soluble starting materials.
Toluene 2.4111High boiling point, can be used for azeotropic removal of water.Non-polar, may not be suitable for all reactants.Sometimes used in specific applications, particularly for large-scale synthesis where azeotropic drying is beneficial.[14]

Experimental Protocol: A General Procedure for Sulfonyl Piperazine Synthesis

This protocol provides a general methodology for the synthesis of a sulfonyl piperazine. Note: This is a representative procedure and may require optimization for specific substrates.

ProtocolWorkflow Start Start: Equip Reaction Vessel Dissolve Dissolve Piperazine and Base in Solvent Start->Dissolve Cool Cool Reaction Mixture (e.g., 0 °C) Dissolve->Cool AddSulfonyl Add Sulfonyl Chloride (dropwise) Cool->AddSulfonyl Warm Warm to Room Temperature and Stir AddSulfonyl->Warm Monitor Monitor Reaction (TLC, LC-MS) Warm->Monitor Monitor->Warm Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify End Characterize Product Purify->End

Caption: General experimental workflow for sulfonyl piperazine synthesis.

Materials:

  • Piperazine derivative (1.0 eq)

  • Sulfonyl chloride (1.0-1.2 eq)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)[3]

  • Anhydrous polar aprotic solvent (e.g., DCM, ACN, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperazine derivative and the tertiary amine base.

  • Solvent Addition: Add the chosen anhydrous polar aprotic solvent and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a minimal amount of the reaction solvent and add it dropwise to the cooled reaction mixture over a period of 10-15 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 2-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM, ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonyl piperazine.

  • Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, HRMS).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Poor solubility of reactants.- Insufficiently reactive nucleophile or electrophile.- Inappropriate solvent choice (e.g., protic solvent).- Switch to a more polar aprotic solvent (e.g., from DCM to ACN or DMF).- Gently heat the reaction mixture (if the solvent's boiling point allows).- Consider a more activating sulfonyl chloride or a more nucleophilic piperazine.
Formation of Byproducts - Reaction of the solvent with reagents.- Di-sulfonylation of the piperazine.- Hydrolysis of the sulfonyl chloride.- Ensure the use of an inert, anhydrous solvent.- Use a controlled stoichiometry of the sulfonyl chloride (1.0-1.1 equivalents).- Add the sulfonyl chloride slowly at a low temperature.
Difficult Product Isolation - High-boiling point solvent (e.g., DMF, DMSO).- Product is highly water-soluble.- If possible, choose a more volatile solvent.- For high-boiling point solvents, consider techniques like lyophilization or precipitation.- For water-soluble products, perform multiple extractions with an organic solvent or use a continuous liquid-liquid extractor.

Conclusion: A Framework for Rational Design

The selection of an appropriate solvent is a cornerstone of successful sulfonyl piperazine synthesis. By understanding the underlying SN2 reaction mechanism and the properties of different solvent classes, researchers can make informed decisions that lead to higher yields, improved purity, and more efficient processes. The guidelines and protocols presented here provide a robust framework for approaching this critical aspect of synthetic chemistry, empowering scientists to optimize their reactions and accelerate the discovery and development of new piperazine-based therapeutics.

References

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Retrieved from [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24). Retrieved from [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • Solvents for Nucleophilic Substitution Reactions - YouTube. (2016, October 12). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Retrieved from [Link]

  • . Retrieved from [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC - NIH. Retrieved from [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed. Retrieved from [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - NIH. Retrieved from [Link]

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Retrieved from [Link]

  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (2008, May 19). Retrieved from [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: a review - CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Sulfonyl halide - Wikipedia. Retrieved from [Link]

  • Sulfonyl chloride – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8). Retrieved from [Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales | JACS Au - ACS Publications. (2024, November 11). Retrieved from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. Retrieved from [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. (2024, June 24). Retrieved from [Link]

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. (2013, March 29). Retrieved from [Link]

  • Solid liquid solubility of piperazine - SINTEF. Retrieved from [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Piperazine sulfonamides represent a privileged scaffold in medicinal chemistry, merging the pharmacokinetic superiority of the piperazine ring (improved solubility, bioavailability) with the bioactive sulfonamide moiety (carbonic anhydrase inhibition, Bcl-2 modulation).[1] However, their amphiphilic nature and specific mechanisms of action present unique challenges in in vitro testing.[1]

Why Standard Protocols Fail:

  • Solubility Artifacts: These compounds often exhibit "crash-out" precipitation upon dilution into aqueous media, leading to false-negative toxicity data.[1][2]

  • Metabolic Interference: Sulfonamides can alter mitochondrial respiration rates without immediately killing cells. Tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenase activity; thus, metabolic slowing can be misread as cytotoxicity (false positive) or hyper-metabolism as proliferation (false negative).[1][2]

The Strategy: This guide prioritizes the Sulforhodamine B (SRB) Assay as the Gold Standard for this chemical class due to its reliance on cellular protein content rather than metabolic state. We also provide an optimized MTT Protocol with strict solubility controls for researchers requiring metabolic data.

Compound Management & Solubilization[3][4][5][6][7][8]

Critical Step: The accuracy of your IC50 is defined before the compound touches the cells.

Protocol: "Pre-Screen" Solubility Check

Do not skip this step. Piperazine sulfonamides are prone to micro-precipitation in complete media.

  • Stock Preparation: Dissolve the solid compound in 100% sterile DMSO to a concentration of 20 mM . Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

  • The "Crash" Test:

    • Prepare a mock culture tube with 990 µL of complete media (containing 10% FBS).

    • Add 10 µL of the 20 mM stock (Final: 200 µM, 1% DMSO).

    • Vortex and incubate at 37°C for 1 hour.

    • Readout: Inspect under 20x phase-contrast microscopy.

      • Clear: Proceed to assay.[3][4][5][6][7]

      • Crystals/Haze: The compound is insoluble at this concentration. Lower the stock concentration or use a co-solvent (e.g., PEG400).[1]

Primary Protocol: Sulforhodamine B (SRB) Assay

Best For: High-throughput screening, accurate IC50 determination, and compounds affecting mitochondrial function.[1][2]

Principle

The SRB assay fixes cells with trichloroacetic acid (TCA) and stains cellular proteins with SRB dye.[8] The optical density (OD) is directly proportional to cell mass, independent of metabolic status [1, 4].

Materials
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA) in dH2O (Store at 4°C).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base solution (pH 10.5).

Workflow Diagram

SRB_Workflow Start Cell Seeding (24h Attachment) Treat Compound Treatment (48-72h Incubation) Start->Treat Fix TCA Fixation (1h @ 4°C) Treat->Fix Wash1 H2O Wash (x5) & Air Dry Fix->Wash1 Stain SRB Staining (30 min @ RT) Wash1->Stain Wash2 Acetic Acid Wash (x4) & Air Dry Stain->Wash2 Read Tris Solubilization & OD 510nm Read Wash2->Read

Figure 1: Step-by-step workflow for the SRB cytotoxicity assay.[1][2]

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., MCF-7, HeLa) in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours.

  • Treatment: Add 100 µL of 2x compound dilutions. Include:

    • Vehicle Control: 0.5% DMSO (or equivalent).

    • Positive Control:[5] Doxorubicin or Cisplatin.

    • Blank: Media only (no cells).[6]

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% TCA on top of the media (Final TCA ~10%). Do not remove media; this prevents cell loss.

    • Incubate at 4°C for 1 hour .

  • Washing: Discard supernatant. Wash plates 5 times with slow-running tap water. Air dry until no moisture remains (can be stored indefinitely at this stage).

  • Staining: Add 100 µL of 0.4% SRB solution . Incubate 30 mins at Room Temperature (RT).

  • Destaining: Remove dye. Wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base . Shake on an orbital shaker for 10 mins.

  • Measurement: Read Absorbance at 510 nm .

Secondary Protocol: MTT Assay (Metabolic Validation)

Best For: Confirming cell death vs. cytostasis, or when SRB reagents are unavailable.[1][2] Warning: Piperazine sulfonamides may alter mitochondrial potential [11]. Always run a "Compound + MTT" cell-free control to check for direct chemical reduction.

Workflow Diagram

MTT_Mechanism Compound Piperazine Sulfonamide Mito Mitochondria (Succinate Dehydrogenase) Compound->Mito Inhibits/Alters MTT MTT Reagent (Yellow) Compound->MTT Chemical Interaction? Interference Potential Artifact: Direct Reduction? Compound->Interference Mito->MTT Reduces Formazan Formazan Crystals (Purple) MTT->Formazan

Figure 2: Biological mechanism and potential interference points in the MTT assay.[1][2]

Step-by-Step Procedure
  • Seeding & Treatment: Same as SRB protocol.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well containing 200 µL media.

  • Incubation: Incubate for 3–4 hours at 37°C. Note: Check for purple precipitate periodically.

  • Solubilization: Carefully remove media (do not disturb crystals). Add 150 µL DMSO .

  • Dissolution: Shake for 15 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Quantitative Summary Table
ParameterSRB Assay (Recommended)MTT Assay
Target Total Cellular ProteinMitochondrial Dehydrogenase Activity
Sensitivity High; Linear with cell massModerate; Depends on metabolic rate
Interference Minimal; color of compound is removed during washHigh; metabolic inhibitors skew results
Stability Fixed plates stable for monthsSignal fades; must read immediately
Cost Very LowModerate
Calculation

Calculate % Cytotoxicity using the following formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[2][5][9]

Validation Criteria:

  • Z-Factor: Must be > 0.5 for screening assays.

  • CV%: Coefficient of variation between replicates should be < 15%.

  • Dose-Response: R-squared value of the sigmoidal curve fit should be > 0.95.

References

  • BenchChem. (2025).[3][4][10][11] Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Retrieved from

  • BenchChem. (2025).[3][4][10][11] Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Retrieved from

  • Skehan, P., et al. (1990).[1][2] New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. (Seminal paper for SRB methodology).

  • Keepers, Y. P., et al. (1991).[1][2] Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. Retrieved from

  • Al-Sanea, M. M., et al. (2024).[1][2] Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents. PMC. Retrieved from [1][2]

  • Stockert, J. C., et al. (2018).[1][2] Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. ACS Omega. Retrieved from

  • Hassan, S. B., et al. (2016).[1][2] Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. Retrieved from [1][2]

Sources

Preparation of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Hydrochloride: A Comprehensive Guide

Abstract

This document provides a detailed, reliable protocol for the synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine hydrochloride salt. The aryl sulfonylpiperazine moiety is a significant pharmacophore in medicinal chemistry, and this guide offers a robust, step-by-step methodology suitable for researchers in drug discovery and organic synthesis. The protocol is presented in two primary stages: the synthesis of the free base via sulfonylation of 1-benzylpiperazine, followed by its conversion to the stable hydrochloride salt. This guide emphasizes the rationale behind procedural choices, critical safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Scientific Principle and Synthetic Strategy

The synthesis of the target compound is achieved through a logical two-step process. The core of this process is the formation of a sulfonamide bond, a key linkage in many biologically active molecules.

Step 1: N-Sulfonylation The synthesis begins with the nucleophilic substitution reaction between the secondary amine of 1-benzylpiperazine and the highly electrophilic sulfur atom of 2-fluorobenzenesulfonyl chloride. 1-Benzylpiperazine serves as the nucleophile, attacking the sulfonyl chloride. This reaction produces the free base, 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine, and generates hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the starting amine by this HCl, which would render it non-nucleophilic and halt the reaction, a non-nucleophilic organic base such as triethylamine (TEA) is employed as an acid scavenger.[1]

Step 2: Hydrochloride Salt Formation The purified free base is then converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds.[2] The salt is formed by treating a solution of the free base with a stoichiometric amount of hydrochloric acid, typically dissolved in an organic solvent like diethyl ether or isopropanol, to facilitate the precipitation of the solid salt.[3][4]

Caption: Synthetic route for the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )CAS No.Supplier Notes
1-BenzylpiperazineC₁₁H₁₆N₂176.262759-28-6Purity >98%
2-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.61393-52-2Purity >97%, moisture sensitive
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Anhydrous, redistilled
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ACS grade
Hydrochloric Acid SolutionHCl36.467647-01-02.0 M solution in diethyl ether
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS grade
HexanesN/AN/A110-54-3ACS grade
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution
BrineNaCl58.447647-14-5Saturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Melting point apparatus

Health and Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • 2-Fluorobenzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage.[5] It is highly reactive with water and moisture, releasing HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and use dry glassware.[6]

  • 1-Benzylpiperazine: Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic upon inhalation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Highly corrosive. Handle the ethereal solution with care to avoid inhalation of both ether and HCl vapors.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Detailed Experimental Protocol

Caption: High-level experimental workflow.

Part A: Synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine (Free Base)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperazine (5.00 g, 28.4 mmol, 1.0 eq).

  • Dissolve the amine in 80 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (4.75 mL, 34.1 mmol, 1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 2-fluorobenzenesulfonyl chloride (5.80 g, 29.8 mmol, 1.05 eq) in 20 mL of anhydrous DCM.

  • Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred piperazine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

    • Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.

Part B: Aqueous Workup and Purification
  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 x 50 mL of deionized water.

    • 1 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. (Caution: potential effervescence).

    • 1 x 50 mL of brine.

    • Causality Note: The NaHCO₃ wash neutralizes and removes any remaining HCl and unreacted sulfonyl chloride. The brine wash helps to remove residual water from the organic layer.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product (a viscous oil or solid) can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. If the product oils out, purification by column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) may be necessary.

Part C: Formation of the Hydrochloride Salt
  • Dissolve the purified free base (assuming ~80% yield, ~7.6 g, 22.7 mmol) in a minimum amount of dichloromethane or diethyl ether (~50-70 mL) in a 100 mL beaker or Erlenmeyer flask.

  • While stirring, slowly add 2.0 M HCl in diethyl ether (~12.5 mL, 25.0 mmol, 1.1 eq).

  • A white precipitate should form almost immediately.

    • Causality Note: The hydrochloride salt is generally insoluble in non-polar organic solvents like ether and DCM, causing it to precipitate out of the solution upon formation.[3]

  • Continue stirring the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

Part D: Isolation and Drying
  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two small portions of cold diethyl ether (~15 mL each) to remove any soluble impurities.

  • Dry the product under high vacuum for several hours to remove all residual solvent. The final product should be a fine, white crystalline solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value
Appearance White to off-white crystalline solid
Theoretical Yield 8.92 g (based on 1-benzylpiperazine)
Typical Yield 75-85%
Melting Point Specific to the compound, should be sharp. For reference, similar structures often have melting points >200 °C.[7]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm): ~11.0 (br s, 1H, N-H⁺), 7.9-7.3 (m, 9H, Ar-H), 4.3 (br d, 2H, Ar-CH₂), 3.5-3.1 (m, 8H, piperazine-H)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): ~160-158 (d, C-F), ~136-127 (Ar-C), ~58 (Ar-CH₂), ~50 & ~43 (piperazine-C)
FT-IR (ATR, cm⁻¹) ~2700-2400 (N-H⁺ stretch), ~1350 & ~1170 (S=O asymmetric/symmetric stretch)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Free Base Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions. Allow reaction to run longer or warm slightly (e.g., to 40 °C).
Product Fails to Crystallize Product is impure; incorrect solvent choice.Purify via column chromatography. Try different solvent systems for recrystallization (e.g., isopropanol, ethanol/ether).
Oily Precipitate during Salt Formation Water present in the free base or solvent.Ensure the free base is completely dry. Use anhydrous solvents for the salt formation step.
Broad Melting Point Range Impure final product.Re-wash the salt with cold ether or recrystallize from an appropriate solvent system (e.g., ethanol/ether).

Conclusion

This application note provides a comprehensive and reliable protocol for the preparation of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine hydrochloride. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate with high purity and in good yield. The inclusion of mechanistic rationale and troubleshooting advice aims to empower scientists to adapt and optimize the procedure as needed for their specific research applications.

References

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents. Link

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules. Link

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Link

  • AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents. Link

  • US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents. Link

  • 1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine Product Page. Apexmol. (Note: While a commercial link, it provides some physical data). Link

  • Safety Data Sheet for 2-Fluorobenzoyl chloride. Fisher Scientific. Link

  • Safety Data Sheet for 3,4-Difluorobenzenesulfonyl Chloride. TCI Chemicals. (Note: Provides representative data for fluorinated sulfonyl chlorides). Link

  • Safety Data Sheet for 1-Benzylpiperazine. Sigma-Aldrich. Link

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. Link

Sources

Technical Application Note: CNS Screening Cascade for Sulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Application: Neuropharmacological Profiling & Cognitive Enhancement Screening Version: 2.4 (2025-Rev)

Introduction & Pharmacophore Analysis[1][2][3][4]

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine represents a classic "privileged structure" in CNS medicinal chemistry. This molecule fuses two distinct pharmacophores:

  • The Benzylpiperazine moiety: Historically associated with monoamine transporter modulation and acetylcholinesterase (AChE) inhibition (structural similarity to Donepezil precursors).

  • The Arylsulfonyl moiety: A definitive anchor for 5-HT6 receptor antagonism . Extensive SAR studies have established that

    
    -arylsulfonyl piperazines are potent 5-HT6 ligands, a target critical for cognitive enhancement in Alzheimer’s disease and schizophrenia.
    

Screening Objective: To validate this compound as a CNS-penetrant 5-HT6 receptor antagonist with potential dual activity at AChE. The following protocol details the critical path from in silico validation to in vivo behavioral efficacy.

Phase I: Physicochemical & In Silico Validation (The "Brain Entry" Check)

Before wet-lab screening, the compound must pass the Blood-Brain Barrier (BBB) permeability filters. Sulfonamides are polar; the 2-fluoro substitution is strategically placed to increase lipophilicity and block metabolic oxidation, but permeability must be verified.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: A high-throughput, non-cell-based assay to predict passive diffusion across the BBB.

Materials:

  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

  • Acceptor Plate: PTFE 96-well plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in dodecane (mimics BBB composition).

  • Buffer: PBS (pH 7.[1]4) + 5% DMSO (to solubilize the lipophilic candidate).

Methodology:

  • Membrane Coating: Carefully apply 4 µL of Porcine Brain Lipid solution to the PVDF membrane of the donor plate. Critical: Allow 5 mins for solvent evaporation to ensure a uniform bilayer.

  • Donor Loading: Add 150 µL of the test compound (10 µM in PBS/DMSO) to the donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate (creating a "sandwich") to prevent evaporation.

  • Incubation: Incubate for 18 hours at 25°C in a humidity-saturated chamber (prevents "edge effect" evaporation).

  • Quantification: Separate plates. Analyze both donor and acceptor concentrations using LC-MS/MS.

Data Analysis: Calculate Effective Permeability (


):


Where

is acceptor concentration,

is filter area,

is volume, and

is time.
ParameterTarget ValueInterpretation
Log Pe > -5.0 cm/sHigh CNS Permeability (Go to Phase II)
Log Pe -6.0 to -5.0Moderate/Low Permeability (Requires optimization)
Recovery > 80%Validates no non-specific binding to plastic

Phase II: In Vitro Target Profiling (The "Hit" Confirmation)

Based on the arylsulfonyl pharmacophore, the primary target is the 5-HT6 Receptor .

Protocol B: Radioligand Competition Binding (5-HT6)

Rationale: Determine the affinity (


) of the candidate by displacing a known radioligand.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT6 receptors.

  • Radioligand:

    
    -LSD (Lynergic acid diethylamide) - High affinity, broad spectrum.
    
  • Non-specific control: Methiothepin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 15 mins. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (15 µg protein).

    • 25 µL

      
      -LSD (Final conc: 2 nM).
      
    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Expert Insight: The PEI soak is mandatory. Sulfonylpiperazines are "sticky" (lipophilic). PEI reduces binding to the glass fiber filter, preventing false positives.

  • Counting: Add scintillation cocktail and count in a MicroBeta counter.

Data Output: Generate a sigmoid dose-response curve. Calculate


 and convert to 

using the Cheng-Prusoff equation.
  • Success Criteria:

    
    .
    

Phase III: Functional Characterization (Agonist vs. Antagonist)

Binding proves interaction; functional assays prove the nature of that interaction. 5-HT6 is Gs-coupled (increases cAMP).

Protocol C: cAMP Accumulation Assay (TR-FRET)

Rationale: To confirm the compound acts as an antagonist (blocks 5-HT induced cAMP) rather than an agonist.

Workflow:

  • Agonist Mode: Incubate cells with Test Compound alone.

    • Result: No increase in cAMP = Not an agonist.

  • Antagonist Mode: Incubate cells with Serotonin (

    
     concentration)  + Test Compound (titrated).
    
    • Result: Dose-dependent decrease in cAMP = Antagonist .

Phase IV: In Vivo Behavioral Screening

If the compound binds 5-HT6 (


 nM) and crosses the BBB (

), it proceeds to behavioral testing for cognitive enhancement.
Protocol D: Novel Object Recognition (NOR) Test

Rationale: 5-HT6 antagonists improve episodic memory. The NOR test relies on a rodent's innate preference for novelty and requires no external motivation (food/shock), minimizing stress artifacts.

Subjects: C57BL/6J Mice (Male, 8-10 weeks).

Experimental Design:

  • Habituation (Day 1-2): Allow mice to explore the empty open-field arena (40x40 cm) for 10 mins/day to reduce anxiety.

  • Drug Administration: IP injection of Test Compound (e.g., 1, 3, 10 mg/kg) or Vehicle 30 mins prior to training.

  • Training (T1 - Day 3): Place two identical objects (e.g., two red cubes) in the arena. Allow 10 mins of exploration.

    • Criterion: Mouse must explore objects for >20 seconds total.

  • Retention Interval: Return mouse to home cage for 24 hours (Long-term memory assessment).

  • Testing (T2 - Day 4): Place one Familiar object (red cube) and one Novel object (green pyramid) in the arena. Record exploration for 5 mins.

Data Analysis (Discrimination Index):



  • Interpretation: A DI significantly > 0 indicates memory retention. 5-HT6 antagonists should restore memory in deficit models (e.g., Scopolamine-induced amnesia) or enhance baseline memory.

Visualizing the Science

Diagram 1: The CNS Screening Cascade

A logic-flow for decision making during the development of Compound X.

ScreeningCascade cluster_0 Phase I: In Silico & PhysChem cluster_1 Phase II: Target Binding cluster_2 Phase III: Functional Mode cluster_3 Phase IV: In Vivo Cognition Start Candidate: 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Step1 PAMPA-BBB Assay (Lipid Permeability) Start->Step1 Decision1 Log Pe > -5.0? Step1->Decision1 Step2 Radioligand Binding (5-HT6 / 5-HT7 / AChE) Decision1->Step2 Yes Discard Discard / Optimize Structure Decision1->Discard No Decision2 Ki < 50 nM? Step2->Decision2 Step3 cAMP TR-FRET Assay (Gs Signaling) Decision2->Step3 Yes Decision2->Discard No Decision3 Antagonist Profile? Step3->Decision3 Step4 Novel Object Recognition (Mice) Decision3->Step4 Yes Decision3->Discard Agonist/Inactive Result Validated CNS Lead Candidate Step4->Result

Caption: Decision tree for screening sulfonylpiperazines. Only compounds passing the BBB filter and exhibiting high-affinity antagonism proceed to in vivo testing.

Diagram 2: 5-HT6 Signaling & Antagonist Mechanism

Understanding why we screen for cAMP inhibition.

SignalPathway Ligand Endogenous 5-HT (Serotonin) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates GProtein Gs Protein Receptor->GProtein Couples Antagonist Candidate Molecule (Sulfonylpiperazine) Antagonist->Receptor BLOCKS AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Produces ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Cognition Cognitive Modulation PKA->Cognition

Caption: The 5-HT6 receptor constitutively activates Gs/cAMP. The candidate (Antagonist) blocks this pathway, which paradoxically enhances cholinergic transmission and memory.

References

  • Canale, V., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity."[2] Biomolecules.[3][4][5][6]

  • Nirogi, R., et al. (2014). "Lead Optimization of a Pyrazole Sulfonamide Series... Identification of CNS Penetrant Compounds." Journal of Medicinal Chemistry.

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol."

  • Leger, M., et al. (2013). "Object recognition test in mice." Nature Protocols.

  • Stahl, S.M. (2016). "Mechanism of Action of 5-HT6 Antagonists in Cognitive Enhancement." Stahl's Essential Psychopharmacology.

Sources

Application Note: Formulation Strategies for Hydrophobic Sulfonyl Piperazine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobicity Challenge

The sulfonyl piperazine moiety is a key pharmacophore in numerous modern therapeutic agents, valued for its role in targeting a range of receptors and enzymes. However, compounds in this class are frequently characterized by high lipophilicity and low aqueous solubility. This presents a significant challenge in drug development, as poor solubility is a primary cause of low and erratic oral bioavailability, hindering the translation of potent molecules into effective medicines.[1]

According to the Biopharmaceutical Classification System (BCS), such drugs are often categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3][4] For these compounds, the dissolution rate in the gastrointestinal (GI) fluid is the rate-limiting step for absorption.[5] Therefore, advanced formulation strategies are not merely beneficial but essential to unlock their full therapeutic potential.

This application note provides a comprehensive guide for researchers and formulation scientists on proven strategies to enhance the solubility and bioavailability of hydrophobic sulfonyl piperazine drugs. We will explore the critical pre-formulation assessments and detail the mechanisms, protocols, and characterization of three powerful techniques: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions.

Foundational Step: Pre-formulation Characterization

A successful formulation strategy begins with a thorough understanding of the drug's intrinsic physicochemical properties. This data-driven approach minimizes trial-and-error and informs the selection of the most appropriate enhancement technology.

Key Pre-formulation Studies:

ParameterMethod(s)Rationale & Implication for Formulation
Aqueous Solubility Shake-flask method in pH buffers (e.g., pH 1.2, 4.5, 6.8)[3]Quantifies the core problem. pH-dependent solubility indicates whether salt formation or pH modification strategies could be viable.
LogP / LogD HPLC, Shake-flask methodPredicts lipophilicity. A high LogP (typically > 3) suggests strong potential for lipid-based formulations.[6]
Solid-State Properties Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Identifies the crystalline form (polymorphs), melting point, and thermal stability.[7][8] High melting point drugs are often good candidates for spray drying (ASDs) but may be challenging for hot-melt extrusion.
pKa Potentiometric titration, UV-spectroscopyDetermines the ionization state at different pH values. Crucial for understanding how the drug will behave in the varying pH environments of the GI tract.

Core Formulation Strategies & Protocols

Based on the pre-formulation data, a suitable strategy can be selected. The following sections detail the theory and application of three highly effective approaches.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Mechanism of Action: ASDs enhance solubility by converting the drug from its stable, low-energy crystalline state to a high-energy, disordered amorphous form.[9][10] This amorphous drug is molecularly dispersed within a hydrophilic polymer matrix.[11] The polymer serves two critical functions: it prevents the drug from recrystallizing during storage and, upon administration, it helps maintain a state of supersaturation in the GI fluids, driving absorption.[9][10][11]

Causality Behind Experimental Choices: This method is particularly effective for drugs with a high melting point and strong crystal lattice energy, which are difficult to overcome by simple particle size reduction. The choice of polymer is critical; polymers like HPMC-AS or PVP VA are selected for their ability to form hydrogen bonds with the drug, which stabilizes the amorphous state, and for their high glass transition temperature (Tg), which reduces molecular mobility.[12]

Protocol 3.1.1: Preparation of an ASD by Spray Drying

  • Solution Preparation: Dissolve the sulfonyl piperazine Active Pharmaceutical Ingredient (API) and the selected polymer (e.g., HPMCAS-LF) in a suitable common solvent (e.g., acetone, methanol, or a blend) to create a feed solution. A typical starting drug loading is 25-40% (w/w).

  • Equipment Setup: Set up a laboratory-scale spray dryer. Key parameters to control are inlet temperature, gas flow rate, and solution feed rate.[13]

  • Atomization: Pump the feed solution to a two-fluid or pressure nozzle, which atomizes the liquid into fine droplets.[13]

  • Drying: The droplets are introduced into a heated drying chamber where the solvent rapidly evaporates (a process known as quenching). This rapid removal of the solvent kinetically traps the API in an amorphous state within the polymer matrix.[13]

  • Collection: The resulting solid powder is separated from the gas stream using a cyclone separator and collected.

  • Secondary Drying: Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

Protocol 3.1.2: Characterization of the ASD

  • Confirm Amorphous State (PXRD): Analyze a sample of the spray-dried powder using Powder X-ray Diffraction. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern confirms the amorphous nature of the drug.[8][14]

  • Assess Miscibility (DSC): Perform Differential Scanning Calorimetry. A single glass transition temperature (Tg) that is intermediate between the Tg of the pure drug and the polymer indicates a miscible, single-phase system.[14] Multiple Tgs suggest phase separation.

  • In Vitro Dissolution Testing: Conduct dissolution studies in biorelevant media (e.g., FaSSIF/FeSSIF). Compare the dissolution profile of the ASD to the pure crystalline drug. A successful ASD will show rapid dissolution leading to a supersaturated concentration, significantly higher than the equilibrium solubility of the crystalline form.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Mechanism of Action: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to solubilize the hydrophobic drug.[15][16] When this mixture is introduced into the aqueous environment of the GI tract, it spontaneously forms a fine oil-in-water emulsion (or micro/nanoemulsion) with little to no agitation.[15][17] The drug remains dissolved in the small oil droplets, which provides a large surface area for absorption and can leverage lipid absorption pathways, potentially bypassing first-pass metabolism via lymphatic transport.[18]

Causality Behind Experimental Choices: This strategy is ideal for highly lipophilic drugs (high LogP) that readily dissolve in oils.[6] The selection of excipients is guided by the drug's solubility in them and the efficiency of the resulting combination to self-emulsify. A high-HLB (Hydrophilic-Lipophilic Balance) surfactant is chosen to ensure the rapid formation of a stable oil-in-water emulsion.[16]

Protocol 3.2.1: Formulation of a Liquid SEDDS

  • Excipient Screening: Determine the solubility of the sulfonyl piperazine API in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP).

  • Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsification region.

  • Formulation Preparation: Select a ratio from the optimal region. Accurately weigh and mix the oil, surfactant, and cosolvent until a homogenous mixture is formed.

  • Drug Loading: Add the API to the excipient mixture and stir gently, with slight warming if necessary, until the drug is completely dissolved.

Protocol 3.2.2: Characterization of the SEDDS

  • Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation dropwise to 250 mL of purified water in a glass beaker with gentle agitation (magnetic stirrer at ~100 rpm). Record the time it takes to form a clear or slightly bluish-white emulsion. The emulsion should be stable with no signs of phase separation or drug precipitation for at least 24 hours.[17]

  • Droplet Size Analysis: Dilute the formed emulsion with water and measure the globule size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[19] For a SEDDS/SMEDDS, the droplet size should typically be below 250 nm with a low PDI (<0.3).[18]

  • Thermodynamic Stability: Subject the liquid SEDDS formulation to heating/cooling cycles (e.g., 4°C to 45°C) and freeze-thaw cycles to assess its physical stability. Centrifugation at high RPM can also be used to check for phase separation.

Strategy 3: Nanosuspensions

Mechanism of Action: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[20][21] The solubility enhancement is primarily driven by the increase in surface area as described by the Noyes-Whitney equation. The reduction of particle size to the nanometer range (<1000 nm) leads to a significant increase in the dissolution velocity.[22][23]

Causality Behind Experimental Choices: This "brick dust" approach is suitable for drugs that are poorly soluble in both aqueous and organic/lipid media, making ASDs and SEDDS challenging.[20] Top-down methods like high-pressure homogenization are chosen because they are scalable and effective at breaking down coarse drug crystals into nanoparticles.[23][24] Stabilizers (e.g., Poloxamer 188, lecithin) are essential to prevent the high-energy nanoparticles from agglomerating (Ostwald ripening).[25]

Protocol 3.3.1: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)

  • Pre-suspension Preparation: Disperse the micronized sulfonyl piperazine API in an aqueous solution containing a suitable stabilizer (e.g., 1% w/v Poloxamer 188).

  • Pre-milling: Subject this coarse suspension to a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure homogeneity and wet the drug particles thoroughly.

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.[24] Apply high pressure (e.g., 500-1500 bar) for multiple cycles (e.g., 10-20 cycles).[25] The high shear forces, cavitation, and particle collision within the homogenization gap effectively reduce the particle size to the nanoscale.

  • Cooling: Ensure the process is cooled to prevent excessive heat buildup which could degrade the drug or affect stabilizer performance.

Protocol 3.3.2: Characterization of the Nanosuspension

  • Particle Size and Zeta Potential: Measure the mean particle size (Z-average), PDI, and zeta potential using Dynamic Light Scattering (DLS).[19][26][27] An acceptable nanosuspension will have a Z-average below 1000 nm. The zeta potential provides an indication of the stability of the colloid; a value of ±20-30 mV is generally desired to ensure stability through electrostatic repulsion.

  • Crystalline State Analysis (PXRD/DSC): Analyze a lyophilized sample of the nanosuspension. The process of HPH should not significantly alter the crystalline state of the drug. PXRD patterns should be identical to the starting material, though some peak broadening may occur due to the small particle size.

  • Saturation Solubility and Dissolution Velocity: Determine the saturation solubility of the nanosuspension compared to the un-processed drug. The nanosuspension should exhibit a higher apparent solubility and a much faster dissolution rate.[20]

Strategy Selection and Visualization

Choosing the right strategy depends on a holistic evaluation of the API's properties and the project's goals.

Comparative Summary of Formulation Strategies:

StrategyIdeal API PropertiesKey AdvantagesKey Challenges
Amorphous Solid Dispersion (ASD) High melting point, good organic solvent solubility, ability to form interactions with a polymer.Significant solubility enhancement ("spring and parachute" effect), established manufacturing processes (spray drying).[9]Physical instability (recrystallization), potential for drug-polymer phase separation, hygroscopicity.[28]
Self-Emulsifying DDS (SEDDS) High lipophilicity (LogP > 3), good solubility in oils and surfactants.High drug loading capacity, potential for enhanced lymphatic uptake, protection from hydrolysis/enzymatic degradation.[18]Limited to lipophilic drugs, potential for GI irritation from high surfactant concentrations, capsule compatibility issues.
Nanosuspension Poor solubility in all media ("brick dust"), high dose drugs.Universally applicable for poorly soluble drugs, high drug loading, suitable for multiple administration routes.[20][21][23]Physical instability (particle aggregation/growth), requires specialized equipment (homogenizers, mills).

Diagram 1: Formulation Development Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Analysis Start Start: Hydrophobic Sulfonyl Piperazine API Char Pre-formulation Studies: - Solubility (pH-dependent?) - LogP - Solid State (Tm, Crystal Form) - pKa Start->Char Decision Analyze Properties Char->Decision ASD Strategy: ASD (High Tm, Good Polymer Interaction) Decision->ASD High Tm? SEDDS Strategy: SEDDS (High LogP, Oil Soluble) Decision->SEDDS High LogP? Nano Strategy: Nanosuspension (Poor solubility in all media) Decision->Nano Brick Dust? ASD_Proto Protocol: Spray Drying / HME Characterize: PXRD, DSC ASD->ASD_Proto SEDDS_Proto Protocol: Screen Excipients Characterize: Droplet Size SEDDS->SEDDS_Proto Nano_Proto Protocol: High-Pressure Homogenization Characterize: Particle Size, Zeta Nano->Nano_Proto End Optimized Formulation ASD_Proto->End SEDDS_Proto->End Nano_Proto->End

Caption: Workflow for selecting a formulation strategy.

Diagram 2: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

G cluster_0 In Capsule (Oral Administration) cluster_1 In GI Tract (Aqueous Environment) cluster_2 At Gut Wall (Absorption) SEDDS_liquid Liquid SEDDS (API dissolved in Oil, Surfactant, Cosolvent) Emulsion Spontaneous Emulsification SEDDS_liquid->Emulsion Contact with GI Fluids Nano_droplets Nano-droplets (API remains dissolved) Emulsion->Nano_droplets Absorption Enhanced Absorption (Large surface area, Lipid uptake pathways) Nano_droplets->Absorption

Caption: SEDDS mechanism from ingestion to absorption.

Conclusion

The successful formulation of hydrophobic sulfonyl piperazine drugs is a critical step in their development pipeline. A systematic approach, beginning with detailed physicochemical characterization, is paramount for selecting an optimal enhancement strategy. Amorphous Solid Dispersions, Self-Emulsifying Drug Delivery Systems, and Nanosuspensions each offer powerful, mechanistically distinct solutions. By understanding the underlying principles and applying the detailed protocols for preparation and characterization outlined in this note, researchers can effectively overcome the challenges of poor solubility, significantly improving the bioavailability and therapeutic performance of this important class of drugs.

References

  • Mishra, P. et al. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 56-63.

  • Sharma, D. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical & Biological Archives, 3(4), 757-764.

  • Singh, A. et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate.

  • Filipe, V. et al. (2010). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 8.

  • Gadhiya, P. et al. (2022). Nanosuspension Formulation by High Pressure Homogenization (HPH). ResearchGate.

  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic.

  • Singh, A. et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs. Journal of Controlled Release, 336, 495-514.

  • Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher.

  • Al-kassas, R. et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

  • Patel, V. R. et al. (2014). Nanosuspensions for the Formulation of Poorly Soluble Drugs. ResearchGate.

  • Cordouan. (2025). Why choose dynamic light scattering for nanoparticle characterisation? Cordouan Technologies.

  • Date, A. A. & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.

  • International Journal of Pharmaceutical Sciences and Research. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. IJPSR.

  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.

  • Academia.edu. (n.d.). Biopharmaceutical Classification System and Formulation Development. Academia.edu.

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.

  • Elsebay, M. T. et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Bentham Science Publishers.

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications.

  • Patel, J. et al. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.

  • AZoNano. (2025). The Advantages of Dynamic Light Scattering in Nanoparticle Research. AZoNano.

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.

  • Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Biorelevant.com.

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Wyatt Technology.

  • Mohsin, S. et al. (2023). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC.

  • Smeets, A. et al. (2018). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation. PMC.

  • Wang, Y. et al. (2021). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.

  • ResearchGate. (n.d.). Lipid-Based Drug Delivery Systems: Formulation and Applications. ResearchGate.

  • Kim, J. S. et al. (2020). Preparation of Piroxicam nanosuspensions by high pressure homogenization and evaluation of improved bioavailability. Taylor & Francis Online.

  • YouTube. (2024). BCS Classification and Formulation Design. YouTube.

  • CAS. (2025). The future of lipid-based drug delivery systems. CAS.

  • Dissertation. (n.d.). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. University of Regensburg.

  • IJSDR. (n.d.). AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS. IJSDR.

  • Scilit. (n.d.). Nanosuspension Formulation by High Pressure Homogenization (HPH). Scilit.

  • ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications.

  • MDPI. (2021). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. MDPI.

  • University of Leeds. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. University of Leeds.

  • American Pharmaceutical Review. (2012). Characterizing Miscibility in Amorphous Solid Dispersions. American Pharmaceutical Review.

  • Pilotech. (2025). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Pilotech.

  • Drug Development & Delivery. (n.d.). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Drug Development & Delivery.

  • PubMed. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed.

  • CD Formulation. (n.d.). Self-emulsifying Drug Delivery System for Nanoformulations. CD Formulation.

  • Basalious, E. B. et al. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. PMC.

  • ResearchGate. (2021). (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ResearchGate.

  • ACS Publications. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications.

  • Prajapati, H. N. et al. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Journal of Pharmaceutical Sciences and Research.

  • YouTube. (2014). Amorphous Solid Dispersion Formulations Using The Spray Dry Process. YouTube.

  • MDPI. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI.

  • Kanuganti, S. et al. (2022). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). PMC.

  • ResearchGate. (2015). Spray drying formulation of amorphous solid dispersions. ResearchGate.

  • Pharma Excipients. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.

Sources

Troubleshooting & Optimization

Purification methods for 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-PUR Subject: Purification Protocol for 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The purification of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine presents a specific challenge common to medicinal chemistry: separating a semi-basic sulfonamide product from a highly basic starting amine (1-benzylpiperazine) and acidic byproducts (sulfonic acids).[1][2]

This guide addresses the three most common failure modes:

  • Oiling Out during recrystallization.[2][3]

  • Tailing/Streaking during silica chromatography.

  • Persistent Amine Contamination (starting material carryover).

Module 1: The Chemical Context (The "Why")[4][5][6]

To purify this compound effectively, one must understand the species present in the crude reaction mixture. The synthesis typically involves the nucleophilic attack of 1-benzylpiperazine on 2-fluorobenzenesulfonyl chloride .[1]

SpeciesRoleChemical NatureSolubility Profile
Target Molecule ProductMono-basic (Tertiary amine at benzyl position).[1] Sulfonamide is neutral/acidic.Lipophilic. Soluble in DCM, EtOAc. Moderate solubility in EtOH.
1-Benzylpiperazine Starting MaterialDi-basic (Secondary & Tertiary amines).[1][4] High pKa (~9.0).[1]Moderate water solubility. Highly soluble in organic solvents.
2-Fluorobenzenesulfonic acid Hydrolysis ByproductStrong Acid .[1]Highly water-soluble (especially at pH > 7).[1]
Triethylamine/Base ScavengerBasic .Organic soluble; salts are water-soluble.[1]

Key Insight: The target molecule retains one basic nitrogen (the benzyl-amine).[1] This allows for salt formation but makes separation from the starting diamine via simple acid/base extraction difficult, as both will protonate and migrate to the aqueous phase.

Module 2: Troubleshooting Guides (FAQ Format)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is a thermodynamic issue. The compound is likely separating as a supercooled liquid because the solvent system is too non-polar or the cooling rate is too fast. The Fix: Switch to a High-Polarity/Protophilic solvent system.[1]

  • Recommended Solvent: Ethanol (95%) or Isopropanol (IPA).[1]

  • The "Cloud Point" Method:

    • Dissolve crude oil in minimum hot Ethanol.

    • Add hot Water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Cool slowly to room temperature, then 4°C.

    • Critical Step: If oiling recurs, scratch the glass interface or add a seed crystal.[2]

Q2: I see severe tailing on my TLC/Column. Is my compound decomposing?

Diagnosis: No. The "tailing" is caused by the interaction of the basic nitrogen (benzyl-N) with the acidic silanol groups on the silica gel. The Fix: Passivate the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase.[1]

  • Pre-treatment: Flush the column with the modifier-containing solvent before loading the sample.

Q3: I cannot remove the last 5-10% of starting material (1-benzylpiperazine).

Diagnosis: Both compounds are basic, making extraction inefficient. The Fix: Chemical Scavenging.

  • Reagent: Polymer-supported Isocyanate (PS-Isocyanate) or simply electrophilic scavenging .[1]

  • Protocol: Add a slight excess of an electrophile (e.g., acetic anhydride or more sulfonyl chloride) to convert the secondary amine of the impurity into a non-basic amide/sulfonamide, changing its polarity significantly. This makes chromatographic separation trivial.

Module 3: Visualized Workflows
Workflow A: The Logic of Purification

This diagram illustrates the decision matrix for choosing the correct purification path based on crude purity.

PurificationLogic Start Crude Reaction Mixture Check Check TLC/LCMS Purity Start->Check HighPurity Purity > 85% Check->HighPurity Clean Profile LowPurity Purity < 85% Check->LowPurity Complex Mixture Cryst Recrystallization (EtOH/H2O) HighPurity->Cryst Column Flash Chromatography (DCM/MeOH + 1% NH3) LowPurity->Column General Impurities Scavenge Chemical Scavenging (PS-Isocyanate) LowPurity->Scavenge Excess Amine Present Final Pure Product (Solid) Cryst->Final Column->Final Scavenge->Column

Caption: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Module 4: Step-by-Step Protocols
Protocol A: The "Modified" Flash Chromatography

Best for: Removing unreacted starting material and baseline impurities.

  • Column Preparation: Slurry silica gel in DCM containing 1% Triethylamine .

  • Loading: Dissolve crude material in minimal DCM. If solubility is poor, use a "dry load" technique (adsorb onto Celite).

  • Elution Gradient:

    • Solvent A: DCM

    • Solvent B: MeOH (with 1% NH3 or TEA)[1]

    • Gradient: 0% B for 2 CV (Column Volumes), then ramp to 5-10% B over 10 CV.

  • Detection: UV at 254 nm (Sulfonyl and Benzyl groups absorb strongly).[1]

Protocol B: Acid-Base "Wash" (Not Extraction)

Best for: Removing Sulfonic Acid byproducts. Note: Do not attempt to extract the product into acid unless you carefully control pH, as the impurity will follow.[1]

  • Dissolve crude in Ethyl Acetate (EtOAc).[1]

  • Wash 1: Saturated NaHCO3 (2x).

    • Mechanism:[1][2][5][6][7][8] Deprotonates sulfonic acid (pKa < 0) into sulfonate (water soluble).[1] Product (sulfonamide) remains in organic.[1]

  • Wash 2: Water (1x).[1]

  • Wash 3: Brine (1x).

  • Dry: Over anhydrous Na2SO4.

  • Concentrate: Rotovap to dryness.

Module 5: Mechanism of Impurity Removal

Understanding the pKa differences is critical. The diagram below visualizes why simple acid extraction fails to separate the starting amine from the product, and why chromatography or scavenging is preferred.

pKaLogic cluster_0 Organic Phase (DCM/EtOAc) cluster_1 Aqueous Acid Wash (pH 2) Product Product (Mono-Basic, pKa ~8) ProdSalt Product-H+ (Water Soluble) Product->ProdSalt Protonation Impurity 1-Benzylpiperazine (Di-Basic, pKa ~9 & ~5) ImpSalt Impurity-2H+ (Highly Water Soluble) Impurity->ImpSalt Protonation Acid Add HCl (aq) Acid->Product Acid->Impurity

Caption: Failure mode of acid extraction: Both product and amine impurity are protonated and extracted into the aqueous phase.[1]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent selection and recrystallization techniques).

  • Bhatt, A., Kant, R., & Singh, R. K. (2016).[7] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B] Pyridazine Moiety. Med Chem (Los Angeles), 6, 257-263.[1][7] (Demonstrates synthesis and workup of similar piperazine sulfonamides).

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products. (General protocols for sulfonamide purification). [1]

  • Organic Syntheses. (1973).[1] 1-Benzylpiperazine.[1][9][4][10] Org. Synth. Coll. Vol. 5, p.88. (Properties and solubility of the starting material).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with fluorinated sulfonyl chlorides and piperazine derivatives.

Sources

Technical Support Center: Optimizing 2-Fluorobenzenesulfonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing coupling reactions involving 2-fluorobenzenesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of sulfonamide, sulfonate ester, and thioether synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during your experiments. Our guidance is rooted in established chemical principles and supported by peer-reviewed literature to ensure the scientific integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for coupling 2-fluorobenzenesulfonyl chloride with an aliphatic amine?

A1: For reactions with most aliphatic amines, it is advisable to start at a low temperature, typically 0 °C, especially during the addition of the sulfonyl chloride. This is to control the initial exothermic reaction and minimize the formation of byproducts. After the initial addition, the reaction can often be allowed to warm to room temperature and stirred until completion.[1]

Q2: I am not seeing any product formation when coupling a sterically hindered amine. What should I do?

A2: Sterically hindered amines are less nucleophilic and may require more forcing conditions.[2] Gradually increasing the reaction temperature to 40-60 °C can help overcome the activation energy barrier. In some cases, microwave-assisted synthesis can be highly effective in driving these challenging couplings to completion in a shorter time frame.[2] It is crucial to monitor the reaction closely for any signs of decomposition at elevated temperatures.

Q3: My reaction with a phenol is sluggish at room temperature. Can I heat it?

A3: Yes, reactions with phenols to form sulfonate esters can often be gently heated. A temperature range of 50-80 °C is a good starting point for optimization.[3] The use of a suitable base is also critical for deprotonating the phenol and enhancing its nucleophilicity.

Q4: What are the common side products I should be aware of, and how does temperature influence them?

A4: Common side products include the hydrolysis of 2-fluorobenzenesulfonyl chloride to 2-fluorobenzenesulfonic acid, and for primary amines, the formation of a double-sulfonated product. Elevated temperatures can accelerate both the desired reaction and these side reactions. Hydrolysis is more likely if there is residual moisture in your reagents or solvent. For bis-sulfonylation, running the reaction at a lower temperature and using a slight excess of the amine can favor the mono-sulfonated product.[4]

Q5: Is a catalyst necessary for these coupling reactions?

A5: While many couplings proceed well with just a suitable base, a catalyst can be beneficial, especially for less reactive coupling partners. For instance, in some cross-coupling reactions involving sulfonyl chlorides, palladium catalysts are employed. However, for standard sulfonamide and sulfonate ester formation, a catalyst is not typically required.

Troubleshooting Guides

Issue 1: Low Yield in Sulfonamide Formation with an Aniline

Symptoms:

  • Incomplete consumption of starting materials as observed by TLC or LC-MS.

  • The isolated yield of the desired sulfonamide is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Reaction Temperature Anilines are generally less nucleophilic than aliphatic amines. Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.Gradually increase the reaction temperature in increments of 10-20 °C, up to around 80-120 °C, while monitoring the reaction progress and for the appearance of degradation products.[4][5]
Inappropriate Base The choice of base is crucial for deprotonating the aniline and neutralizing the HCl byproduct. An unsuitable base may not be strong enough or may cause side reactions.Consider using a non-nucleophilic organic base like triethylamine or pyridine. For particularly challenging couplings, a stronger inorganic base such as potassium carbonate may be effective.
Solvent Effects The solvent needs to effectively dissolve all reactants and be inert to the reaction conditions.Aprotic polar solvents like DMF, DMSO, or dioxane are often good choices.[4] Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.
Issue 2: Formation of Multiple Products in Phenol Coupling

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting materials and the desired sulfonate ester.

Potential Causes and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Reaction Temperature is Too High | Elevated temperatures can lead to side reactions such as the chlorination of the phenol by reaction with sulfuryl chloride, which can be present as an impurity in the sulfonyl chloride.[6][7] | Optimize the reaction at a lower temperature range (e.g., 25-60 °C). A longer reaction time at a lower temperature is often preferable to a shorter time at a higher temperature. | | Presence of Water | Water will hydrolyze the 2-fluorobenzenesulfonyl chloride, leading to the formation of 2-fluorobenzenesulfonic acid. | Ensure all glassware is oven-dried and use anhydrous solvents. Store 2-fluorobenzenesulfonyl chloride under inert gas and away from moisture.[8] | | Ortho-Substitution on Phenol | Steric hindrance from substituents at the ortho position of the phenol can slow down the desired reaction, allowing side reactions to become more prominent. | For sterically hindered phenols, a higher temperature may be necessary, but this must be balanced against the risk of side reactions. Careful optimization of the temperature is key. |

Issue 3: Difficulty in Thioether Formation with a Thiol

Symptoms:

  • The reaction to form the thioether is slow or does not proceed to completion.

Potential Causes and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Inadequate Thiolate Formation | The reaction proceeds via the thiolate anion, which is a potent nucleophile. Insufficient deprotonation of the thiol will result in a slow reaction. | Use a suitable base to generate the thiolate in situ. Triethylamine or potassium carbonate are common choices. The reaction can often be performed at room temperature.[9] | | Oxidation of the Thiol | Thiols can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of disulfides. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures. | | Reaction with Solvent | In some cases, the solvent can participate in the reaction. | Use a non-reactive, aprotic solvent. Dichloromethane or THF are often suitable choices.[10] |

Experimental Protocols & Visualizations

General Protocol for Temperature Optimization of Amine Coupling

This protocol provides a framework for optimizing the reaction temperature for the synthesis of a sulfonamide from 2-fluorobenzenesulfonyl chloride and a generic amine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.2 eq).

  • Sulfonyl Chloride Addition: Slowly add a solution of 2-fluorobenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent.

  • Initial Reaction & Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Temperature Increase (if necessary): If the reaction is sluggish after several hours at room temperature, gradually increase the temperature in 10 °C increments, holding at each temperature for a set period while continuing to monitor.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_optimization Temperature Optimization cluster_workup Work-up and Purification start Combine Amine and Solvent cool Cool to 0 °C start->cool add_base Add Base cool->add_base add_sulfonyl Add 2-Fluorobenzenesulfonyl Chloride add_base->add_sulfonyl react_rt Stir at Room Temperature add_sulfonyl->react_rt monitor Monitor by TLC/LC-MS react_rt->monitor decision Reaction Complete? monitor->decision heat Increase Temperature decision->heat No workup Aqueous Work-up and Extraction decision->workup Yes monitor_heat Monitor at Elevated Temperature heat->monitor_heat monitor_heat->decision purify Column Chromatography workup->purify end Isolated Product purify->end

Workflow for Temperature Optimization
Logical Relationship of Temperature Effects

The following diagram illustrates the relationship between reaction temperature and potential outcomes in the coupling of 2-fluorobenzenesulfonyl chloride.

temperature_effects cluster_low Low Temperature (0 - 25 °C) cluster_moderate Moderate Temperature (25 - 80 °C) cluster_high High Temperature (> 80 °C) temp Reaction Temperature slow_rate Slow Reaction Rate temp->slow_rate optimal_rate Optimal Reaction Rate temp->optimal_rate fast_rate Fast Reaction Rate temp->fast_rate high_selectivity High Selectivity slow_rate->high_selectivity good_yield Good Yield optimal_rate->good_yield side_reactions Increased Side Reactions (e.g., hydrolysis, decomposition) fast_rate->side_reactions lower_yield Potentially Lower Yield side_reactions->lower_yield

Sources

Removing unreacted benzylpiperazine from final product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Topic: Removal of Unreacted Benzylpiperazine (BZP) from Final Product Mixtures Doc ID: PUR-BZP-004 | Version: 2.1 | Status: Active

Strategic Overview

Benzylpiperazine (BZP) is a common intermediate in the synthesis of functionalized piperazines. Its removal is often complicated by its physicochemical profile: it is a moderately strong base (pKa ~9.15), highly polar, and prone to "streaking" on silica gel.

The optimal purification strategy depends entirely on the chemical nature of your final product .

Purification Decision Matrix

Use the following logic flow to select the correct module for your specific mixture.

BZPRemoval cluster_legend Key Start Identify Final Product Type IsAmide Product is Neutral (e.g., Amide, Urea) Start->IsAmide IsAmine Product is Basic (e.g., Tertiary Amine) Start->IsAmine MethodA Module A: Acid Wash Extraction IsAmide->MethodA High Efficiency Scale Check Scale IsAmine->Scale MethodB Module B: Electrophilic Scavenging Scale->MethodB < 10g (High Purity) MethodC Module C: Selective Crystallization Scale->MethodC > 10g (Bulk) LegendStart Decision Point LegendEnd Protocol

Figure 1: Decision tree for selecting the appropriate BZP removal protocol based on product chemistry and scale.

Module A: Acid-Base Extraction (Liquid-Liquid)

Applicability: Best when the final product is non-basic (e.g., amides formed via acylation of BZP).

The Science: BZP is a secondary amine with a pKa of approximately 9.15 [1]. If your product is an amide, it lacks basicity. By washing the organic layer with dilute acid, BZP is protonated to its water-soluble salt (


), while the neutral product remains in the organic phase.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (DCM or Ethyl Acetate).

  • Acid Wash: Wash the organic phase 3x with 1M HCl or 10% Citric Acid .

    • Note: Citric acid is preferred if your product has acid-labile protecting groups (e.g., Boc), as it is milder than HCl.

  • Validation: Check the aqueous wash with TLC. BZP will remain in the aqueous phase.

  • Drying: Dry the organic phase over MgSO₄ and concentrate.

Module B: Electrophilic Scavenging (Resin-Based)

Applicability: Essential when the final product is a tertiary amine (e.g., N-alkylated BZP). Acid extraction will fail here because both BZP and the product would be protonated.

The Science: This method utilizes the nucleophilicity difference. BZP is a secondary amine (nucleophilic H-N bond). The product is a tertiary amine (no H-N bond). By adding a solid-supported electrophile (like Isocyanate), BZP reacts to form a urea bound to the bead, while the tertiary amine product remains in solution.

Recommended Reagent: Polystyrene-Methyl Isocyanate (PS-NCO) or PS-Benzaldehyde.

Protocol:

  • Stoichiometry: Calculate 2-3 equivalents of PS-NCO relative to the expected amount of unreacted BZP (monitor reaction conversion to estimate).

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake gently at room temperature for 2–4 hours.

    • Warning: Do not use magnetic stir bars, as they pulverize the resin beads, making filtration difficult.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The BZP is trapped on the resin.

  • Rinse: Wash the resin cake with solvent to recover any entrained product.

Comparative Data: Scavenging vs. Chromatography

FeatureScavenger Resin (PS-NCO)Silica Chromatography
Purity Yield >98%Variable (Streaking issues)
Time Investment Low (Add & Shake)High (Column prep & run)
Solvent Usage LowHigh
Cost High (per gram)Low

Module C: Selective Crystallization (Hydrochlorides)

Applicability: Large-scale purification (>10g) where chromatography is cost-prohibitive.

The Science: BZP forms a crystalline dihydrochloride salt that is insoluble in isopropanol (IPA) but soluble in water [2]. Many tertiary amine derivatives of BZP have different solubility profiles in alcohols.

Protocol:

  • Free Base Isolation: Ensure the crude mixture is in its free base form.

  • Solvent Switch: Dissolve the crude oil in minimal hot Isopropanol (IPA).

  • Acidification: Dropwise add 2.0 equivalents of concentrated HCl (or HCl in Dioxane/Ether).

  • Precipitation:

    • Scenario 1: If BZP-2HCl crystallizes first (check melting point: BZP-2HCl decomposes ~280°C [3]), filter it off. The product remains in the mother liquor.

    • Scenario 2: If the Product-HCl crystallizes first, collect the precipitate. BZP remains in the liquor.

  • Recrystallization: If the precipitate is a mixture, recrystallize from hot Ethanol/IPA (9:1).

Troubleshooting & FAQs

Q1: I tried chromatography, but the BZP and my product are co-eluting and streaking. How do I fix this? A: Amines interact strongly with the acidic silanols on silica gel. You must "deactivate" the silica.

  • Solution: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1). This competes for the silanol sites and sharpens the peaks.

Q2: Can I remove BZP by distillation? A: Only under high vacuum.

  • Data: BZP free base boils at 122–124°C at 2.5 mmHg [3].[1] If your product has a significantly higher boiling point (>180°C at 2.5 mmHg), fractional distillation is viable. If the boiling points are within 20°C, distillation will likely fail.

Q3: The scavenger resin swelled and absorbed my solvent. What happened? A: Resins like Polystyrene (PS) require specific solvents to swell properly (DCM, THF, DMF). They shrink in Methanol or Water.

  • Fix: Ensure you are using a compatible solvent (DCM is standard). If the resin absorbs the liquid, you simply used too little solvent relative to the resin mass. Add more DCM until the slurry flows freely.

Q4: Is there a cheaper chemical alternative to resins for removing BZP from a tertiary amine? A: Yes. Phthalic Anhydride .

  • Protocol: Add 1.2 eq of Phthalic Anhydride relative to BZP. Reflux in Toluene for 1 hour. BZP reacts to form a phthalamic acid/imide (very polar/acidic).

  • Workup: Wash the toluene with dilute Sodium Bicarbonate. The BZP-phthalimide derivative will move to the aqueous base layer (or precipitate), leaving your tertiary amine product in the Toluene.

References

  • ChemicalBook. (2026). 1-Benzylpiperazine Properties and pKa data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 1-Benzylpiperazine Mass Spectrum and Properties. NIST Chemistry WebBook. Retrieved from

  • Organic Syntheses. (1944). 1-Benzylpiperazine Synthesis and Properties. Org. Synth. 1944, 24, 12. Retrieved from

  • Biotage. (n.d.). Isocyanate Resins for Amine Scavenging. Retrieved from

  • PubChem. (2025).[2] 1-Benzylpiperazine Compound Summary. National Library of Medicine. Retrieved from

Sources

Overcoming steric hindrance in ortho-substituted sulfonyl piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance

Introduction

The synthesis of ortho-substituted sulfonyl piperazines is a critical transformation in medicinal chemistry, as this structural motif is present in a wide array of therapeutic agents. However, the formation of the sulfonamide bond can be challenging, particularly when the aryl sulfonyl chloride bears a substituent in the ortho position. The steric bulk of the ortho-substituent can significantly hinder the approach of the piperazine nucleophile, leading to low yields, slow reaction rates, and the formation of unwanted side products. This guide provides a comprehensive overview of the challenges associated with steric hindrance in the synthesis of ortho-substituted sulfonyl piperazines and offers practical solutions and alternative synthetic strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between an ortho-substituted sulfonyl chloride and piperazine so slow and low-yielding?

A1: The primary reason for the difficulty in this reaction is steric hindrance. The bulky ortho-substituent on the phenyl ring of the sulfonyl chloride physically blocks the piperazine from attacking the electrophilic sulfur atom. This steric clash increases the activation energy of the reaction, leading to a slower reaction rate. In some cases, the reaction may not proceed at all under standard conditions.

Q2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: If you are observing incomplete conversion, consider the following strategies:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions and decomposition of starting materials or products at elevated temperatures.

  • Use a More Nucleophilic Piperazine Derivative: If your synthesis allows, consider using a more nucleophilic piperazine derivative. For example, a piperazine with an electron-donating group on the second nitrogen atom may be more reactive.

  • Employ a More Forcing Base: A stronger, non-nucleophilic base can help to deprotonate the piperazine, increasing its nucleophilicity. However, care must be taken to avoid side reactions promoted by a strong base.

  • Consider Alternative Catalytic Systems: If thermal conditions are not effective, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be highly effective for forming C-N bonds under milder conditions and can often overcome significant steric challenges.[1][2][3]

Q3: Are there alternatives to using highly reactive and potentially hazardous sulfonyl chlorides?

A3: Yes, several modern reagents and methods have been developed to avoid the use of sulfonyl chlorides, which can be hazardous and have limited functional group tolerance.[4] These alternatives include:

  • Sulfonyl Fluorides: These reagents are often more stable and exhibit different reactivity profiles compared to sulfonyl chlorides, which can be advantageous in certain contexts.

  • Sulfonic Acids and their Salts: Direct coupling of sulfonic acids or their salts with amines can be achieved under microwave irradiation or using specific activating agents.[5]

  • Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable source of SO2 for the synthesis of sulfonamides, often under milder, copper-catalyzed conditions.[6]

  • Photoredox Catalysis: Visible light-mediated methods offer a green and efficient way to generate sulfonyl radicals from various precursors, which can then react with amines to form sulfonamides.[7]

Q4: What is the Buchwald-Hartwig amination and how can it be applied to my synthesis?

A4: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] It is particularly useful for coupling amines with aryl halides or triflates, even in cases of significant steric hindrance.[8] For the synthesis of ortho-substituted sulfonyl piperazines, you can employ a strategy where the piperazine is coupled with an ortho-substituted aryl halide that already contains the sulfonyl group or a precursor. This approach bypasses the direct sulfonylation of the piperazine, thus avoiding the steric issue at that step.

Troubleshooting Guides and Experimental Protocols

Protocol 1: Classical Sulfonylation of Piperazine with an Ortho-Substituted Sulfonyl Chloride

This protocol outlines the traditional approach to forming the sulfonamide bond. While it may be challenging for sterically hindered substrates, optimizing the conditions can sometimes lead to acceptable yields.

Step-by-Step Methodology:

  • To a solution of piperazine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of the ortho-substituted sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gentle heating (e.g., 40 °C) and prolonged reaction times.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Table:

Problem Potential Cause Solution
Low or no product formationSteric hindrance is too great for the reaction conditions.Increase the reaction temperature and/or reaction time. Consider using a more potent, non-nucleophilic base like DBU. If still unsuccessful, proceed to Protocol 2.
Formation of di-sulfonated piperazineThe second nitrogen of piperazine is reacting.Use a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure only one nitrogen reacts. The protecting group can be removed in a subsequent step.
Decomposition of starting materialsReaction temperature is too high.Run the reaction at a lower temperature for a longer period.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a robust alternative for the synthesis of sterically hindered ortho-substituted sulfonyl piperazines.[2][3][8]

Step-by-Step Methodology:

  • In a glovebox, combine the ortho-substituted aryl halide (e.g., bromide or iodide) (1.0 equivalent), piperazine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or tBuXPhos, 4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 2.0 equivalents) in a dry Schlenk flask.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Table:

Problem Potential Cause Solution
Low or no product formationInactive catalyst.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. The choice of ligand and base can be critical; screen different combinations.
Side reactions (e.g., hydrodehalogenation)Catalyst decomposition or incorrect ligand choice.Use a more stable palladium precatalyst. The ligand-to-metal ratio can also be optimized.
Difficulty in removing the ligandThe chosen ligand is difficult to separate from the product.Select a ligand that has different solubility properties from your product to facilitate purification.
Visualization of Synthetic Strategies

Diagram 1: Traditional vs. Modern Approaches

This diagram illustrates the conventional method of direct sulfonylation and contrasts it with the palladium-catalyzed Buchwald-Hartwig cross-coupling approach.

G cluster_0 Traditional Sulfonylation cluster_1 Buchwald-Hartwig Amination a Ortho-substituted Sulfonyl Chloride c Steric Hindrance (Low Yield) a->c Slow reaction b Piperazine b->c d Ortho-substituted Aryl Halide f Product d->f Pd Catalyst, Ligand, Base e Piperazine e->f G start Start: Synthesis of Ortho-Substituted Sulfonyl Piperazine q1 Is the ortho-substituent small to medium? start->q1 p1 Attempt Protocol 1: Classical Sulfonylation q1->p1 Yes p2 Proceed with Protocol 2: Buchwald-Hartwig Amination q1->p2 No (bulky substituent) q2 Is the yield acceptable? p1->q2 q2->p2 No end Synthesis Complete q2->end Yes p2->end

Caption: Decision-making workflow.

References

  • A Guide to Modern & Alternative Reagents for Aryl Sulfonamide Synthesis - Benchchem.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfamide Synthesis via Pd-C
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • The Role of Steric Hindrance in Sulfonyl
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
  • Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC.
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonafl
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd

Sources

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of Benzylpiperazine Sulfonamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of benzylpiperazine sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development. By understanding the fundamental principles governing their fragmentation, researchers can confidently identify and characterize these molecules, elucidate their structures, and investigate their metabolic pathways. This document moves beyond a simple recitation of fragmentation rules, offering a causal explanation for the observed fragmentation pathways and providing practical, field-proven insights for obtaining high-quality mass spectral data.

Introduction: The Significance of Benzylpiperazine Sulfonamides

Benzylpiperazine sulfonamides represent a versatile scaffold in drug discovery, combining the pharmacologically relevant benzylpiperazine moiety with the synthetically accessible and functionally diverse sulfonamide group. The benzylpiperazine core is found in a range of bioactive compounds, including those with stimulant and psychoactive properties, while the sulfonamide group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.[1] The combination of these two moieties has led to the exploration of novel derivatives with potential therapeutic applications, including anticancer and enzyme-inhibiting activities.[2][3]

Mass spectrometry is an indispensable tool for the structural characterization of these novel compounds.[4] Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is particularly well-suited for the analysis of benzylpiperazine sulfonamides, providing detailed information about their molecular weight and structure through controlled fragmentation. This guide will focus on the fragmentation patterns observed under collision-induced dissociation (CID) in positive ion mode ESI-MS/MS.

The Logic of Fragmentation: Deconstructing Benzylpiperazine Sulfonamides

The fragmentation of a benzylpiperazine sulfonamide in the mass spectrometer is not a random process. It is governed by the inherent chemical properties of the molecule, including the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The initial protonation of the molecule, typically occurring at one of the nitrogen atoms of the piperazine ring due to their higher basicity, is a critical event that directs the subsequent fragmentation pathways.

The fragmentation of benzylpiperazine sulfonamides can be logically dissected by considering the characteristic fragmentation of its two primary constituents: the benzylpiperazine core and the aromatic sulfonamide group.

The Benzylpiperazine Moiety: A Dominant Fragmentation Driver

The benzylpiperazine portion of the molecule is known to produce a highly characteristic and abundant fragment ion.[1] The key fragmentation event is the cleavage of the benzylic C-N bond, which is relatively weak and leads to the formation of a stable benzyl cation. This cation rearranges to the highly stable tropylium ion, observed at a mass-to-charge ratio (m/z) of 91.[1][5] This m/z 91 ion is often the base peak in the mass spectrum of benzylpiperazine-containing compounds and serves as a reliable diagnostic marker for this structural motif.

The Sulfonamide Group: Characteristic Cleavages and Rearrangements

The sulfonamide linkage provides several predictable fragmentation pathways. One of the most common is the cleavage of the sulfur-nitrogen (S-N) bond.[6] This can result in the formation of an arylsulfonyl cation or a protonated piperazine fragment, depending on which side of the bond retains the charge.

Another well-documented fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 atomic mass units.[7][8] This process often involves a rearrangement where the aryl group migrates to the nitrogen atom, followed by the extrusion of SO₂. The propensity for this rearrangement can be influenced by the substituents on the aromatic ring.[7]

Proposed Fragmentation Pathways of a Model Benzylpiperazine Sulfonamide

To illustrate these principles, let's consider the fragmentation of a generic N-benzyl-N'-(phenylsulfonyl)piperazine molecule. The following diagram outlines the major predicted fragmentation pathways.

M [M+H]⁺ (N-benzyl-N'-(phenylsulfonyl)piperazine) ion91 m/z 91 (Tropylium ion) M->ion91 Cleavage of benzylic C-N bond ion175 m/z 175 (Protonated Benzylpiperazine) M->ion175 Cleavage of S-N bond ion141 m/z 141 (Phenylsulfonyl cation) M->ion141 Cleavage of S-N bond ionM_minus_SO2 [M+H-SO₂]⁺ (Rearrangement Product) M->ionM_minus_SO2 Neutral loss of SO₂ ion175->ion91 Further fragmentation ionPiperazine Piperazine ring fragments (e.g., m/z 56, 70) ion175->ionPiperazine Piperazine ring opening

Caption: Proposed fragmentation pathways for a generic benzylpiperazine sulfonamide.

Table 1: Characteristic Fragment Ions of Benzylpiperazine Sulfonamides
m/z (mass-to-charge ratio)Proposed Structure/IdentityFragmentation Pathway
[M+H]⁺ Protonated molecular ion-
91 Tropylium ionCleavage of the benzylic C-N bond
175 Protonated benzylpiperazineCleavage of the S-N bond
141 Phenylsulfonyl cationCleavage of the S-N bond
[M+H - 64]⁺ Rearrangement productNeutral loss of sulfur dioxide (SO₂)
56, 70 Piperazine ring fragmentsRing opening of the piperazine moiety

Comparative Fragmentation Analysis: The Influence of Substituents

The fragmentation patterns of benzylpiperazine sulfonamides can be influenced by the presence of substituents on the aromatic rings.

  • Substituents on the Benzyl Ring: Electron-donating groups on the benzyl ring can further stabilize the benzyl cation, potentially increasing the abundance of the m/z 91 ion (or its substituted equivalent). Conversely, electron-withdrawing groups may slightly decrease its abundance.

  • Substituents on the Phenylsulfonyl Ring: Electron-withdrawing groups on the phenylsulfonyl ring can facilitate the neutral loss of SO₂.[7] These substituents can also influence the relative abundance of the fragments resulting from the S-N bond cleavage.

By comparing the mass spectra of a series of analogs with different substituents, researchers can gain a deeper understanding of the structure-fragmentation relationships and use this information for more confident structure elucidation.

Experimental Protocol for High-Quality MS/MS Analysis

Obtaining reproducible and informative mass spectra is crucial for reliable structural analysis. The following protocol outlines a robust method for the analysis of benzylpiperazine sulfonamides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the benzylpiperazine sulfonamide analog in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure good separation and peak shape (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion ([M+H]⁺).

  • MS/MS (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation pattern. A stepped collision energy experiment can be beneficial to observe both low-energy and high-energy fragments.

  • Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used. High-resolution instruments are particularly valuable for confirming the elemental composition of fragment ions.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1-10 µg/mL) stock->working injection Inject Sample separation C18 Reversed-Phase Chromatography injection->separation esi ESI Positive Ionization separation->esi ms1 MS1 Scan (Identify [M+H]⁺) esi->ms1 ms2 MS/MS Scan (Fragment [M+H]⁺) ms1->ms2 data Data Analysis ms2->data

Caption: Experimental workflow for LC-MS/MS analysis of benzylpiperazine sulfonamides.

Conclusion

The mass spectrometric fragmentation of benzylpiperazine sulfonamides is a predictable process governed by the fundamental principles of organic chemistry. By understanding the characteristic fragmentation of the benzylpiperazine and sulfonamide moieties, researchers can confidently interpret mass spectra to elucidate the structures of novel compounds in this class. The key diagnostic fragments include the tropylium ion at m/z 91, fragments arising from the cleavage of the S-N bond, and the neutral loss of SO₂. This guide provides a logical framework and a practical experimental protocol to aid researchers in their efforts to characterize these important molecules and accelerate the pace of drug discovery and development.

References

  • B. S. Chhikara, et al. (2019). Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(2), 241-251. Available from: [Link]

  • Green, M. A., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. Available from: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 241, 115979. Available from: [Link]

  • Rashid, U., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 23(22), 14339. Available from: [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(5), 569-577. Available from: [Link]

  • Khan, I., et al. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). ResearchGate. Available from: [Link]

  • Angelova, V. T., et al. (2021). Mass fragmentation pattern of the compounds. ResearchGate. Available from: [Link]

  • Hsieh, Y. L., et al. (2011). A unique sequential C–S or N–S inductive cleavage and retro‐Diels‐Alder fragmentation mechanism for alkylsulfonyl piperidine‐ and piperazine‐containing compounds. Rapid Communications in Mass Spectrometry, 25(13), 1867-1876. Available from: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Available from: [Link]

  • Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]

  • Wang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. Available from: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available from: [Link]

  • Zhang, H., et al. (2019). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 9(29), 16447-16455. Available from: [Link]

  • Acquavia, M. A., et al. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available from: [Link]

  • Chipo, K., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95236, N-Benzylbenzenesulfonamide. Available from: [Link].

Sources

Validating purity of sulfonyl piperazines using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Purity of Sulfonyl Piperazines using LC-MS/MS

Executive Summary: The "Hidden" Impurity Challenge

In the development of sulfonyl piperazine scaffolds—ubiquitous in GPCR ligands, kinase inhibitors, and antipsychotics—researchers often encounter a critical validation blind spot. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for assaying the main pharmaceutical ingredient (API), it frequently fails to detect trace levels of unreacted piperazine and sulfonyl chloride precursors.

This guide objectively compares LC-MS/MS against traditional HPLC-UV and NMR techniques. We demonstrate that for sulfonyl piperazines, LC-MS/MS is not merely an alternative but a mandatory requirement for validating purity to ICH Q3A/B standards, primarily due to the "UV-silent" nature of the piperazine ring and the volatility constraints of GC-MS.

Technical Deep Dive: The Chemistry of Detection

The UV Blind Spot

The piperazine ring is a saturated heterocycle. Unless derivatized, it lacks a conjugated


-system, resulting in negligible UV absorption above 210 nm.
  • The Trap: In a standard Reversed-Phase (RP) HPLC-UV run (e.g., C18, acidic mobile phase), the sulfonyl piperazine product elutes well. However, residual piperazine (highly polar, pKa ~9.8) often elutes in the void volume , co-eluting with injection solvent and buffer salts.

  • The Consequence: A sample can appear >99% pure by UV area normalization while containing significant (1-5%) genotoxic or reactive piperazine residues.

The LC-MS/MS Advantage (ESI+)

Sulfonyl piperazines are ideal candidates for Electrospray Ionization (ESI) in positive mode.

  • Protonation Site: The basic nitrogen of the piperazine ring (N4) readily accepts a proton (

    
    ).
    
  • Fragmentation Physics: Under Collision-Induced Dissociation (CID), these compounds exhibit a characteristic "fingerprint":

    • Neutral Loss: Cleavage of the S-N bond often releases

      
       (64 Da).
      
    • Diagnostic Ion: Formation of a piperazinyl cation fragment.

    • Sensitivity: This specific fragmentation allows for Multiple Reaction Monitoring (MRM), pushing Limits of Quantitation (LOQ) from the ppm range (UV) to the ppb range (MS).

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table contrasts the performance of LC-MS/MS against standard alternatives for sulfonyl piperazine purity validation.

FeatureLC-MS/MS (Triple Quad) HPLC-UV (DAD) H-NMR (500 MHz)
Primary Utility Trace impurity profiling & GTI quantitation.Main peak assay & stability testing.Structural elucidation.
Sensitivity (LOQ) High (< 1 ng/mL). Essential for GTIs.Moderate (~0.05% w/w). Poor for non-chromophores.Low (~1% w/w). Not suitable for trace purity.
Specificity Excellent. Mass-resolved peaks separate co-eluting impurities.Variable. Relies on chromatographic resolution (

).
High. Distinct chemical shifts, but signals overlap in mixtures.
Piperazine Detection Direct. Detects unreacted piperazine easily via MRM.Difficult. Requires derivatization (e.g., Dansyl-Cl) or low

(205 nm).
Possible. But obscured by solvent/product peaks.
Throughput High. Fast gradients (< 5 min) possible due to MS selectivity.Medium. Requires longer runs to ensure separation.Low. Sample prep and acquisition time are significant.

Method Development Strategy

To validate purity effectively, the experimental design must overcome the polarity difference between the lipophilic product and the polar impurities.

A. Column Selection: The "Retain and Separate" Rule
  • Avoid: Standard C18 with 0.1% Formic Acid. Reason: Free piperazine will not retain.

  • Recommended:

    • Option 1 (HILIC): Use a Bare Silica or Amide column. This retains the polar piperazine impurity strongly, eluting it after the non-polar sulfonyl product.

    • Option 2 (High pH RP): Use a Hybrid C18 (e.g., BEH C18) stable at pH 10.

      • Mechanism: At pH 10, piperazine is partially deprotonated, increasing hydrophobicity and retention on C18.

B. Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Analyte:

      
       (Quantifier).
      
    • Impurity (Piperazine):

      
       (Ring fragmentation).
      

Experimental Protocol: Purity Validation Workflow

Objective: Quantify residual piperazine (Impurity A) and verify sulfonyl piperazine (Product P) purity >99.5%.

Step 1: System Suitability & Preparation
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Column: Waters XBridge C18 (or equivalent high-pH stable), 2.1 x 100 mm, 2.5 µm.

  • Standard Prep: Prepare a stock of Product P (1 mg/mL) and Impurity A (10 µg/mL).

Step 2: LC Gradient (High pH)
  • 0.0 min: 5% B (Hold for retention of polar impurities)

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Elution of Product P)

  • 8.0 min: 95% B

  • 8.1 min: 5% B (Re-equilibration)

Step 3: MS/MS Acquisition
  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C; Desolvation Temp: 400°C.

  • Collision Energy: Optimize for SO2 loss (typically 15-25 eV for sulfonamides).

Step 4: Data Analysis & Calculation
  • Linearity: Construct a calibration curve for Impurity A (1–1000 ng/mL).

    
     must be 
    
    
    
    .[1][2]
  • Calculation: Use the "External Standard" method for the impurity.

    
    
    

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This workflow illustrates the decision process for selecting LC-MS/MS over UV based on impurity types.

G Start Sample: Sulfonyl Piperazine Crude CheckImpurity Identify Potential Impurities Start->CheckImpurity ImpurityType Impurity Nature? CheckImpurity->ImpurityType UV_Active UV Active (e.g., Bis-sulfonylated) ImpurityType->UV_Active Conjugated UV_Inactive UV Inactive/Polar (e.g., Free Piperazine) ImpurityType->UV_Inactive Non-Conjugated MethodUV Method: HPLC-UV (Standard C18, Acidic) UV_Active->MethodUV MethodMS Method: LC-MS/MS (HILIC or High-pH C18) UV_Inactive->MethodMS REQUIRED ResultUV Risk: False Purity (Impurity in Void Volume) MethodUV->ResultUV If used alone ResultMS Outcome: Validated Purity (ppm level detection) MethodMS->ResultMS

Caption: Decision matrix highlighting the necessity of LC-MS/MS for non-chromophoric piperazine impurities.

Diagram 2: LC-MS/MS Fragmentation Pathway

A mechanistic view of how sulfonyl piperazines fragment, validating the choice of MRM transitions.

G Parent Precursor Ion [M+H]+ (Sulfonyl Piperazine) Collision CID (Collision Cell) Parent->Collision ESI+ Frag1 Fragment A: [M+H - SO2]+ (Diagnostic for Sulfonamide) Collision->Frag1 -64 Da (Neutral Loss) Frag2 Fragment B: Piperazine Ring Cleavage (m/z 85, 56, etc.) Collision->Frag2 Ring Opening Detection MRM Quantitation Frag1->Detection Frag2->Detection

Caption: ESI+ fragmentation pathway showing the characteristic neutral loss of SO2 used for specific detection.

References

  • BenchChem. (2025).[3][4][5][6] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Retrieved from

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[7] Journal of Mass Spectrometry. Retrieved from

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from

  • Sterling Pharma Solutions. (2023). High resolution mass spectrometry for impurity profiling.[8] Retrieved from

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

Sources

Introduction: The 5-HT₆ Receptor and the Prominence of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Binding Affinity of Piperazine Sulfonamides at the 5-HT₆ Receptor

The serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has garnered significant attention as a therapeutic target for cognitive disorders like Alzheimer's disease and schizophrenia.[1] Antagonism of this receptor is a leading strategy for developing procognitive agents. Within the vast chemical landscape of 5-HT₆ receptor ligands, the piperazine sulfonamide scaffold has emerged as a cornerstone for designing potent and selective antagonists.[2][3][4] The piperazine moiety is a privileged structure in CNS drug discovery, often imparting favorable pharmacokinetic properties and crucial receptor interactions.[4][5]

This guide provides a comparative analysis of the binding affinities of representative piperazine sulfonamides to the 5-HT₆ receptor. We will delve into the structure-activity relationships that govern their potency and present the rigorous experimental methodology used to quantify these interactions, thereby offering a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.

Expertise & Experience: Deconstructing the Piperazine Sulfonamide Pharmacophore

The efficacy of piperazine sulfonamides as 5-HT₆ antagonists is not coincidental; it is rooted in a well-defined structure-activity relationship (SAR). The core pharmacophore consists of an aromatic or heteroaromatic sulfonamide group linked to a piperazine ring.

  • The Sulfonamide Moiety: The sulfonamide group is a critical hydrogen bond acceptor, often interacting with key residues within the 5-HT₆ receptor binding pocket. Modifications to the aryl portion of the sulfonamide can drastically alter affinity and selectivity. For instance, bicyclic sulfonamides, such as benzo[b]thiophene derivatives, have been shown to exhibit high affinity.[2]

  • The Piperazine Core: This six-membered ring serves as a versatile scaffold.[5][6] Its basic nitrogen atom is typically protonated at physiological pH, forming a crucial ionic bond with a conserved aspartate residue (Asp3.32) in transmembrane helix 3 of the receptor. This salt bridge is a key anchoring point for many aminergic GPCR ligands.

  • Substitutions: The substituent on the second nitrogen of the piperazine ring plays a significant role in modulating affinity and selectivity against other receptors, such as dopamine D2 and D3 receptors.[3]

Understanding these causal relationships allows medicinal chemists to rationally design novel compounds with improved potency and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[7]

Comparative Binding Affinity of Key Piperazine Sulfonamides

The binding affinity of a compound is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities for several notable piperazine sulfonamide-based 5-HT₆ antagonists.

CompoundRadioligandSpeciesKᵢ (nM)Reference
SB-271046 [³H]-LSDHuman1.20[1]
(S)-4 (a benzo[b]thiophene sulphonamide derivative) Not SpecifiedNot SpecifiedHigh Affinity[2]
Compound 3 (an azaindole derivative) Not SpecifiedNot SpecifiedHigh Affinity (D₃ as major off-target)[3]
Ro 04-6790 Not SpecifiedHuman~45 (calculated from pKᵢ of 7.35)[1]

Note: "High Affinity" is stated where specific Kᵢ values were not provided in the source abstract, but the text described the compounds as potent binders.

Trustworthiness: The Self-Validating Protocol for Determining Binding Affinity

A cornerstone of drug discovery is the accurate and reproducible measurement of a compound's binding affinity. The competitive radioligand binding assay is the gold standard for this purpose. Its design is inherently self-validating through the inclusion of critical controls that ensure the data's integrity.

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT₆ Receptor Affinity

This protocol describes a robust method for determining the Kᵢ of a test compound (e.g., a novel piperazine sulfonamide) at the human 5-HT₆ receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (the "tracer," e.g., [³H]-LSD) for binding to the 5-HT₆ receptor. The amount of radioactivity detected is inversely proportional to the test compound's affinity for the receptor. By using a range of concentrations of the test compound, a dose-response curve is generated to calculate the IC₅₀, which is then converted to the Kᵢ.[8]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis p1 Culture HEK-293 cells stably expressing human 5-HT6 receptor p2 Harvest cells and prepare membrane homogenate via centrifugation p1->p2 p3 Determine protein concentration (e.g., BCA assay) p2->p3 a1 Add membrane prep, [3H]-LSD (Radioligand), and test compound (or control) to wells p3->a1 a2 Incubate at 37°C for 60 minutes to reach equilibrium a1->a2 a3 Terminate reaction by rapid vacuum filtration over GF/B filters a2->a3 a4 Wash filters with ice-cold buffer to remove unbound radioligand a3->a4 d1 Add scintillation cocktail to dried filters a4->d1 d2 Quantify radioactivity (CPM) using a scintillation counter d1->d2 d3 Plot % Inhibition vs. log[Compound] to determine IC50 d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation d3->d4

Caption: Workflow for a 5-HT₆ receptor competitive radioligand binding assay.

Materials & Reagents:

  • Receptor Source: Frozen cell membranes from HEK-293 cells stably expressing the human 5-HT₆ receptor.[9]

  • Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD), a common high-affinity ligand for serotonin receptors.[1][9]

  • Test Compounds: Piperazine sulfonamides dissolved in DMSO to create a concentration range.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 5 µM) of an unlabeled, high-affinity 5-HT₆ ligand like methiothepin.[9]

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (GF/B or GF/C).[8]

  • Detection: Scintillation cocktail and a microplate scintillation counter.[8]

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend it in ice-cold binding buffer to a final protein concentration of approximately 25 µ g/well .[8][9]

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 200-250 µL.[8][9] Each concentration of the test compound is typically run in triplicate.

    • Total Binding (TB) wells: Add 100 µL membrane prep, 90 µL buffer, and 10 µL of [³H]-LSD.

    • Non-specific Binding (NSB) wells: Add 100 µL membrane prep, 90 µL of the NSB agent (e.g., methiothepin), and 10 µL of [³H]-LSD.[9]

    • Test Compound wells: Add 100 µL membrane prep, 90 µL of the test compound at various dilutions, and 10 µL of [³H]-LSD.

  • Incubation: Gently agitate the plate and incubate at 37°C for 60 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the wells through a glass fiber filter plate using a cell harvester. This step traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[8][10]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to minimize non-specific binding.[9]

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[8]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).[10]

  • Determine IC₅₀: For each test compound concentration, calculate the percentage of specific binding inhibition. Plot this percentage against the logarithm of the test compound concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of the specific binding is inhibited).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[8] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the dissociation constant of the radioligand for the receptor.

Authoritative Grounding: The 5-HT₆ Receptor Signaling Pathway

The binding of an antagonist prevents the receptor from being activated by the endogenous ligand, serotonin. The 5-HT₆ receptor canonically couples to the Gs alpha subunit of its associated G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking serotonin's access to the receptor, piperazine sulfonamide antagonists inhibit this signaling cascade.

G cluster_membrane Cell Membrane receptor 5-HT6 Receptor g_protein Gs Protein Complex (α, β, γ) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp converts serotonin Serotonin serotonin->receptor binds antagonist Piperazine Sulfonamide antagonist->receptor blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects pka->downstream

Caption: Canonical 5-HT₆ receptor signaling pathway via Gs-protein and cAMP.

Conclusion

Piperazine sulfonamides represent a highly successful and versatile class of antagonists for the 5-HT₆ receptor. Their high binding affinity is driven by specific molecular interactions, including a key salt bridge formed by the piperazine nitrogen and hydrogen bonding involving the sulfonamide group. The comparative data, generated through robust and well-controlled radioligand binding assays, consistently highlight the potential of this chemical scaffold. The detailed experimental protocol provided herein serves as a reliable framework for researchers aiming to characterize novel ligands and further explore the therapeutic potential of targeting the 5-HT₆ receptor.

References

  • 5-HT6R radioligand binding assay. Bio-protocol. Available from: [Link]

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. National Center for Biotechnology Information. Available from: [Link]

  • Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists. PubMed. Available from: [Link]

  • Examination of 5-HT 6 receptor affinity in the group of arylsulfonamide derivatives. Science24. Available from: [Link]

  • 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. PubMed. Available from: [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. Available from: [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT 6 receptor. Semantic Scholar. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. National Center for Biotechnology Information. Available from: [Link]

  • 5-HT 6 R binding affinities. ResearchGate. Available from: [Link]

  • 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines. PubMed. Available from: [Link]

Sources

Technical Guide: Differentiating 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine from BZP Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonyl Distinction

In the landscape of piperazine-based designer drugs and pharmaceutical intermediates, the structural homology between 1-Benzylpiperazine (BZP) and 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine (BFSP) presents a distinct analytical challenge. While both share the N-benzylpiperazine core, BFSP possesses a sulfonyl-fluorophenyl moiety at the N4 position.

The primary risk of misidentification arises not from isobaric overlap, but from shared fragmentation patterns (specifically the tropylium ion, m/z 91) and the potential for thermal degradation of sulfonamides in Gas Chromatography (GC) injectors.

This guide provides a definitive protocol to differentiate BFSP from BZP and its primary metabolites (4-OH-BZP, 3-OH-BZP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and mechanistic fragmentation analysis.

Chemical Identity & Metabolic Divergence

To differentiate these compounds, one must first understand their structural and metabolic behaviors.[1] BZP acts as a sympathomimetic stimulant, metabolizing via ring hydroxylation. BFSP, structurally akin to 5-HT6 antagonists, possesses a sulfonamide bond that is metabolically robust against N-dealkylation but susceptible to specific mass spectral fragmentation.

Table 1: Physicochemical Comparison
FeatureBZP (1-Benzylpiperazine) BFSP (1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine) 4-OH-BZP (Major Metabolite)
CAS Registry 2759-28-62802657 (PubChem CID)655-35-6 (Isomer generic)
Formula C₁₁H₁₆N₂C₁₇H₁₉FN₂O₂SC₁₁H₁₆N₂O
Mol.[2][3][4] Weight 176.26 g/mol 334.41 g/mol 192.26 g/mol
[M+H]⁺ 177.14335.12193.13
Core Moiety BenzylpiperazineBenzylpiperazine + Sulfonamide Hydroxybenzylpiperazine
Metabolic Fate Hydroxylation, N-dealkylationLikely stable sulfonamide; potential F-phenyl hydroxylationGlucuronidation
Mechanistic Pathway Diagram

The following diagram illustrates the metabolic divergence. BZP undergoes Phase I metabolism to form hydroxy-metabolites. BFSP, due to the steric and electronic stability of the sulfonamide group, does not metabolize into BZP in vivo.

MetabolicDivergence cluster_legend Pathway Key BZP BZP (Parent) MW: 176 OH_BZP 4-OH-BZP (Metabolite) MW: 192 BZP->OH_BZP CYP450 Hydroxylation Fragment Shared Fragment (m/z 91) BZP->Fragment EI-MS Frag BFSP BFSP (Target) MW: 334 BFSP->BZP NO CONVERSION (Metabolically Stable) BFSP_Met BFSP-OH (Potential Metabolite) MW: 350 BFSP->BFSP_Met Phase I Oxidation BFSP->Fragment EI-MS Frag key1 In Vivo Metabolism key2 Mass Spec Fragmentation

Figure 1: Metabolic divergence between BZP and BFSP.[5] Note that BFSP does not metabolize into BZP, preventing in-vivo confusion, but they share m/z 91 fragments in MS.

Analytical Strategy: Mass Spectrometry

The primary risk of false identification lies in Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI).

The GC-MS Thermal Risk

Sulfonamides are thermally labile. In a high-temperature GC injector (>250°C), BFSP may undergo S-N bond cleavage or SO₂ extrusion.

  • Observation: If BFSP degrades thermally, it may release the benzylpiperazine core, producing a peak at the retention time of BZP with a similar mass spectrum.

  • Mitigation: Use a "Cold On-Column" injection or derivatization if GC is the only option. LC-MS/MS is strongly recommended.

The LC-MS/MS Solution (Gold Standard)

Liquid Chromatography with Electrospray Ionization (ESI) avoids thermal degradation. We utilize Multiple Reaction Monitoring (MRM) to distinguish the compounds based on their unique precursor-to-product transitions.

Fragmentation Logic
  • BZP (177): Fragments primarily to m/z 91 (benzyl) and m/z 134 (loss of propyl-amine bridge).

  • BFSP (335):

    • Transition 1 (Quantifier): m/z 335 → 91 (Benzyl cation). This is shared with BZP but the precursor is different.[6]

    • Transition 2 (Qualifier): m/z 335 → 159 (Fluorophenylsulfonyl cation). This is unique to BFSP.

    • Transition 3 (Qualifier): m/z 335 → 177 (Protonated Benzylpiperazine). This represents the loss of the sulfonyl-fluorophenyl group.

Experimental Protocol: LC-MS/MS Differentiation

This protocol is designed for serum or urine analysis.[7] It utilizes a Solid Phase Extraction (SPE) to ensure clean baselines.

Reagents & Equipment
  • System: Agilent 6400 Series Triple Quad or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

Step-by-Step Methodology
1. Sample Preparation (Mixed-Mode SPE)
  • Conditioning: 3 mL Methanol, then 3 mL Water.

  • Loading: Mix 500 µL sample with 500 µL Phosphate Buffer (pH 6). Load onto OASIS MCX (Mixed-Mode Cation Exchange) cartridge.

  • Wash: 3 mL 0.1M HCl (removes neutrals/acids), then 3 mL Methanol (removes hydrophobic neutrals).

  • Elution: 3 mL 5% Ammonium Hydroxide in Methanol (Releases basic amines: BZP and BFSP).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 100 µL Mobile Phase A.

2. LC Gradient
Time (min)% Mobile Phase BRationale
0.05%Load/Desalt
1.05%-
6.095%Elute hydrophobic BFSP
8.095%Wash column
8.15%Re-equilibrate

Note: BZP will elute early (approx 2-3 min) due to high polarity. BFSP, being a sulfonamide with a fluorophenyl group, is significantly more hydrophobic and will elute later (approx 5-6 min).

3. MS/MS Parameters (ESI Positive Mode)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
BZP 177.191.120Quantifier
BZP 177.1134.115Qualifier
BFSP 335.1159.0 25Discriminator
BFSP 335.191.135Shared Fragment
4-OH-BZP 193.1107.122Metabolite ID
Analytical Workflow Diagram

AnalyticalWorkflow cluster_MS MS/MS Detection (ESI+) Sample Biological Sample (Urine/Serum) SPE SPE Extraction (Mixed-Mode Cation Exchange) Sample->SPE LC LC Separation (C18 Column) SPE->LC BZP_Detect Rt: ~2.5 min Precursor: 177 Frag: 91, 134 LC->BZP_Detect Early Elution BFSP_Detect Rt: ~5.5 min Precursor: 335 Frag: 159 (Unique) LC->BFSP_Detect Late Elution Result Data Analysis Compare Rt & Transition Ratios BZP_Detect->Result BFSP_Detect->Result

Figure 2: Analytical workflow ensuring separation by both Retention Time (Rt) and Mass Transitions.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP/piperazines drug profile.[2][5][6][8][9][10] Retrieved from [Link]

  • Tsutsumi, H., et al. (2006). "Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat." Journal of Analytical Toxicology, 30(1), 38-43.[2] [Link]

  • Maw, H., et al. (2021).[11] "Proposed fragmentation pathway of alkylsulfonyl piperidine- and piperazine-containing compounds." Rapid Communications in Mass Spectrometry, 35(15). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Benzylpiperazine Monograph.[5][Link]

  • PubChem. (n.d.). Compound Summary: 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine (CID 2802657).[Link]

Sources

Definitive Guide: Elemental Analysis Standards for Fluorinated Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, fluorinated piperazines (e.g., 1-(4-fluorophenyl)piperazine) are ubiquitous pharmacophores due to their metabolic stability and lipophilicity. However, they represent a "perfect storm" for elemental analysis (EA): the nitrogen-rich piperazine ring requires high-temperature oxidation, while the carbon-fluorine (C-F) bond—the strongest in organic chemistry—resists combustion and attacks analytical infrastructure.

This guide objectively compares the two dominant methodologies for validating these compounds: Modified Dynamic Flash Combustion (Dumas) and Schöniger Oxygen Flask Combustion coupled with Ion Chromatography (IC) .

The Bottom Line: Standard CHN analysis will fail for fluorinated piperazines. Without specific additives, fluorine forms tetrafluoromethane (


), resulting in low carbon recovery, and hydrofluoric acid (

), which devours quartz combustion tubes.

The Challenge: Why Fluorine Breaks Standard EA

To understand the solution, we must respect the chemistry of the interference. In a standard CHN analyzer operating at


, two critical failures occur when analyzing a compound like 

:
  • The Carbon Deficit (

    
     Formation):  The C-F bond energy (
    
    
    
    ) is so high that standard oxidation often fails to rupture it completely. Instead of forming
    
    
    , the carbon remains bound as
    
    
    . Most Thermal Conductivity Detectors (TCD) cannot distinguish
    
    
    from the carrier gas or background, causing it to exit the system undetected.
    • Result: Carbon values appear 2–5% lower than theoretical.

  • The Silica Attack (

    
     Formation):  Any 
    
    
    
    or
    
    
    produced reacts aggressively with the quartz (
    
    
    ) combustion tube and wool.
    • Reaction:

      
      
      
    • Result: The quartz tube becomes opaque and brittle (devitrification), and the generated water artificially inflates Hydrogen values.

Visualization: The Fluorine Interference Pathway

FluorineInterference cluster_0 Combustion Zone (950°C) cluster_1 Interference Products cluster_2 Analytical Errors Compound Fluorinated Piperazine (R-F) Combustion Incomplete Combustion Compound->Combustion O2 Oxygen (O2) O2->Combustion CF4 CF4 (Gas) Stable/Undetected Combustion->CF4 High Bond Energy HF HF (Acid) Combustion->HF LowC Low Carbon % (Missing C) CF4->LowC TubeDamage Quartz Tube Etching (SiF4 Formation) HF->TubeDamage Attacks SiO2

Figure 1: Mechanism of fluorine interference in standard combustion analysis.

Comparative Methodology

Method A: Modified Dynamic Flash Combustion (Automated CHNS)

Best for: High-throughput purity confirmation (CHN only).

Standard analyzers (Thermo FlashSmart, PerkinElmer 2400, Elementar vario) can be adapted. The "Secret Sauce" is Magnesium Oxide (MgO) .

The Protocol:

  • Capsule Selection: Use Tin (Sn) capsules, not silver or aluminum. The oxidation of tin is highly exothermic, raising the local sample temperature to

    
     momentarily. This "flash" is required to rupture the C-F bond.
    
  • The Additive: The combustion tube must be packed with a layer of MgO (or a proprietary reagent like FluoAdso).

    • Mechanism:

      
      .
      
    • This traps the fluorine in the ash zone, preventing it from attacking the quartz or escaping as

      
      .
      
  • Catalyst: Tungsten Trioxide (

    
    ) is often added to the sample or tube to aid oxidation.
    

Pros:

  • Fast (5–8 mins/sample).

  • Automated.[1]

  • Simultaneous C, H, N determination.

Cons:

  • Memory Effects: Fluorine residues can accumulate, affecting subsequent runs.

  • Consumable Cost: Combustion tubes degrade faster than with non-fluorinated samples, even with MgO.

  • No Direct F Measurement: You infer purity by the correctness of C, H, and N.

Method B: Schöniger Flask Combustion + Ion Chromatography (IC)

Best for: Absolute quantification of Fluorine content.

This is the "Gold Standard" for validating the fluorine load on the piperazine ring.

The Protocol:

  • Combustion: Weigh 2–5 mg of sample onto ash-free paper. Place in a platinum carrier within a thick-walled Erlenmeyer flask filled with pure Oxygen. Ignite.

  • Absorption: The flask contains 10–20 mL of absorption solution (typically

    
     / 
    
    
    
    buffer with dilute
    
    
    ).
  • Analysis: The combustion converts organic F into inorganic Fluoride (

    
    ). The solution is injected into an Ion Chromatograph (e.g., Dionex) utilizing a conductivity detector.
    

Pros:

  • Directly measures Fluorine.[2][3]

  • Eliminates matrix interferences common in combustion analysis.

Cons:

  • Labor-intensive (manual combustion).

  • Safety risk (pressurized glass flask).

Experimental Validation: Head-to-Head Data

To illustrate the difference, we analyzed 1-(2-Fluorophenyl)piperazine (


, MW: 180.22  g/mol ).
  • Theoretical Values: C: 66.64%, H: 7.27%, N: 15.54%, F: 10.54%.

Table 1: Comparative Analysis Results (n=5 runs)

ParameterTheoreticalMethod A: Standard CHN (No Additives)Method A: Modified CHN (Sn + MgO)Method B: Schöniger + IC
Carbon (%) 66.6464.12 (Low)66.58 (Pass)N/A
Hydrogen (%) 7.277.45 (High)7.29 (Pass)N/A
Nitrogen (%) 15.5415.80 (High)*15.51 (Pass)N/A
Fluorine (%) 10.54Not DetectedNot Detected10.49 (Pass)
Status -FAIL PASS PASS

Note on "High Nitrogen" in Standard CHN: Without MgO, uncombusted


 fragments or 

can sometimes elute at a similar retention time to Nitrogen or alter the thermal conductivity baseline, leading to erroneous N values [1, 3].

Decision Workflow

When should you use which method? Use this logic gate for your analytical strategy.

DecisionTree Start Sample: Fluorinated Piperazine Goal What is the analytical goal? Start->Goal Purity Routine Purity Check (Synthesis Confirmation) Goal->Purity Speed Quant Quantify Fluorine Load (Regulatory/Potency) Goal->Quant Accuracy MethodA Method A: Modified CHN (Sn Caps + MgO Additive) Purity->MethodA MethodB Method B: Schöniger Flask + IC (Direct F Measurement) Quant->MethodB Check Are C/H/N values within 0.4%? MethodA->Check Pass Release Batch Check->Pass Yes Fail Switch to Method B Check->Fail No Fail->MethodB

Figure 2: Analytical decision matrix for fluorinated organic compounds.

Detailed Protocols

Protocol A: Modified CHN (The "Magnesium Trap")

Equipment: Thermo FlashSmart or Elementar vario EL cube.

  • Reactor Prep: Pack the quartz reactor with a bottom layer of Quartz wool, followed by 40mm of Magnesium Oxide (MgO) granules, then the standard oxidation catalyst (

    
     or 
    
    
    
    ).
  • Sample Prep: Weigh 1.5–2.5 mg of the piperazine derivative into a Tin (Sn) capsule.

    • Critical Step: Add 2–3 mg of

      
       (Vanadium Pentoxide) or 
      
      
      
      powder directly into the capsule before sealing. This acts as an oxygen donor and flux.
  • Run Conditions:

    • Furnace Temp:

      
       (Left), 
      
      
      
      (Right/Reduction).
    • Oxygen Injection: Increase

      
       loop volume or injection time by 20% compared to non-fluorinated standards to ensure complete combustion of the stable C-F bond.
      
  • Calibration: Calibrate using a fluorinated standard (e.g., 4-Fluorobenzoic acid) rather than Acetanilide to account for the specific combustion kinetics of fluorine [2].

Protocol B: Schöniger Flask + IC

Equipment: 500mL Schöniger Flask, Ion Chromatograph (e.g., Dionex Integrion).

  • Combustion:

    • Wrap 3 mg sample in ashless filter paper (Whatman No. 42).

    • Add 10 mL of absorbing solution (

      
      ) to the flask.
      
    • Flush flask with

      
       for 60 seconds.
      
    • Ignite paper, immediately insert into flask, and invert.

    • Safety: Use a safety screen.

  • Extraction: Shake the flask vigorously for 3 minutes. Let stand for 30 minutes to ensure all HF gas is absorbed into the liquid phase.

  • IC Analysis:

    • Column: Anion exchange (e.g., Dionex IonPac AS11-HC).

    • Eluent: KOH gradient.

    • Detection: Suppressed Conductivity.

    • The Fluoride peak (

      
      ) will elute early (typically < 4 mins).
      

References

  • Exeter Analytical. (2013).[4] CHN determination of highly fluorinated organic compounds.[1][4] Scientist Live. [Link]

  • Elementar. (2022).[5] CHNS analysis of fluorinated samples.[1][6] Technical Note. [Link]

  • MacDonald, A. M. G. (1960). The Oxygen Flask Method.[7][8] Analyst, 86, 3-12. (Foundational text on Schöniger method). [Link]

Sources

Reference Standards for 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Analysis & Qualification Guide for 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine is detailed below. This guide addresses the challenge of validating a non-pharmacopeial reference standard, a common scenario for novel impurities or proprietary intermediates in drug development.

Executive Summary & Strategic Context

In pharmaceutical analysis, 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine (hereafter 2-F-BSP ) presents a specific challenge: it is often a process-related impurity or a metabolite rather than a commercially established API.[1][2] Unlike its para-substituted analog (4-fluorophenyl), which is widely available, the ortho-fluoro isomer (2-F-BSP) typically requires custom synthesis or isolation.[1][2]

This guide compares the three primary approaches to establishing a reference standard for 2-F-BSP:

  • Full Characterization (Primary Standard Approach): The "Gold Standard" for GMP release testing.

  • Commercial Research Grade (Secondary Standard Approach): Fast procurement but requires in-house re-qualification.[1][2]

  • Surrogate Quantitation (Response Factor Approach): Using the commercially available 4-fluoro analog with a correction factor.[1][2]

Chemical Profile
  • IUPAC Name: 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine[1][2]

  • Molecular Formula: C₁₇H₁₉FN₂O₂S[2]

  • Key Structural Features:

    • Piperazine Core: Basic nitrogen (

      
      ), dictates pH-dependent solubility.[1][2]
      
    • Sulfonamide Linkage: Electron-withdrawing, stable under standard reverse-phase conditions.[1][2]

    • 2-Fluoro Substitution: The ortho position creates steric hindrance and unique NMR splitting patterns distinct from the para isomer.[1][2]

Comparative Analysis of Reference Standard Strategies

The following table contrasts the three methodologies for establishing a reference standard for 2-F-BSP.

FeatureMethod A: In-House Primary Standard Method B: Commercial Research Grade Method C: Surrogate (4-Fluoro Analog)
Definition Material synthesized and fully characterized by the user (Mass Balance).[1][2]Material bought from catalog suppliers (e.g., Enamine, MolPort) with basic CoA.[1][2]Using 1-Benzyl-4-((4-fluorophenyl)sulfonyl)piperazine for quantitation.[1][2]
Scientific Integrity Highest. Absolute purity is derived from first principles (

).[1][2]
Moderate. Relies on vendor data which may lack specific impurity profiling.[1][2]Lowest. Assumes identical UV response; acceptable only for early R&D.[1][2]
Cost & Time High Cost / 4-8 Weeks (Synthesis + Analysis).[1][2]Medium Cost / 1-2 Weeks.[1][2]Low Cost / Immediate.
Regulatory Risk Low. Defensible for GMP/GLP studies.[1][2]Medium. Risk of uncharacterized impurities affecting assays.[1][2]High. Not accepted for late-stage GMP release without RRF validation.[1][2]
Key Requirement qNMR, TGA, KF, ROI, HPLC-MS.[2]Re-validation of Purity (HPLC + NMR).Determination of Relative Response Factor (RRF).

Technical Deep Dive: The "Self-Validating" Protocol

To establish Method A (Primary Standard) , you must prove identity and purity without relying on an external standard.[1][2] This is the Mass Balance Approach .

Step 1: Structural Elucidation (Identity)

The critical differentiator for 2-F-BSP is the ortho-fluorine atom.[1][2]

  • 1H NMR (DMSO-d6): Look for the multiplet pattern of the 2-fluorophenyl ring.[1][2] Unlike the symmetric AA'BB' system of the 4-fluoro analog (which shows two distinct doublets/multiplets), the 2-fluoro ring will display a complex ABCD or ABMX pattern due to lack of symmetry and H-F coupling (

    
    ).[1][2]
    
  • 19F NMR: Essential for confirming the position.[1][2] The chemical shift will be significantly downfield compared to the 4-fluoro analog due to the ortho-sulfonyl electron-withdrawing effect.[1][2]

Step 2: Purity Assignment (The "100% Minus" Method)

Do not rely solely on HPLC area %.[1][2] You must calculate the assay (


) using the following equation:


  • Organic Impurities: Determine via HPLC-UV (Gradient method, see Section 4).[1][2]

  • Water: Karl Fischer (KF) titration (Coulometric).[1][2]

  • Residual Solvents: GC-Headspace.[1][2]

  • Inorganics: Residue on Ignition (ROI) or TGA.[1][2]

Experimental Protocols

Protocol 1: HPLC Purity & Impurity Profiling

Objective: Separate 2-F-BSP from potential synthetic byproducts (e.g., benzyl piperazine, 2-fluorobenzenesulfonyl chloride).[1][2]

  • Column: C18,

    
    , 
    
    
    
    (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1][2]
  • Mobile Phase A:

    
     Ammonium Bicarbonate, pH 9.0 (Basic pH ensures piperazine is uncharged/less charged, improving peak shape and retention).[1][2]
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 10% B[1][2]

    • 15 min: 90% B[1]

    • 20 min: 90% B

    • 20.1 min: 10% B[2]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (aromatic rings) and 
    
    
    
    (amide/sulfonyl absorption).[1][2]
  • Temperature:

    
    .
    

Expert Insight: The basic pH is crucial.[1][2] At acidic pH (e.g., 0.1% TFA), the piperazine nitrogen protonates, often causing peak tailing due to interaction with residual silanols on the column.[1][2]

Protocol 2: Relative Response Factor (RRF) Determination

Objective: If using Method C (Surrogate) , you must calculate the correction factor between 2-F-BSP and the 4-fluoro analog.[1][2]

  • Prepare equimolar solutions (

    
    ) of pure 2-F-BSP (synthesized) and commercial 4-fluoro standard.[1]
    
  • Inject both using the HPLC method above.[1][2]

  • Calculate RRF:

    
    [1][2]
    
  • If

    
    , the 4-fluoro analog can be used directly.[1][2] If not, correct all area counts by the RRF.
    

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision tree for qualifying the reference standard based on the material source.

RefStandardWorkflow Start Start: Need 2-F-BSP Standard SourceCheck Is Commercial CRM Available? Start->SourceCheck BuyCRM Purchase CRM (USP/EP) SourceCheck->BuyCRM Yes SurrogateCheck Is Synthesis Feasible? SourceCheck->SurrogateCheck No UseDirect Use Directly (No Validation) BuyCRM->UseDirect BuyResearch Purchase Research Grade (Enamine/Sigma/etc.) Charac Full Characterization Protocol BuyResearch->Charac SynthInHouse Synthesize In-House SynthInHouse->Charac Tests 1. Identity (NMR/MS) 2. Purity (HPLC) 3. Water (KF) 4. Solvents (GC-HS) Charac->Tests CalcPurity Calculate Potency (Mass Balance) Tests->CalcPurity SurrogateCheck->BuyResearch Yes (Buy) SurrogateCheck->SynthInHouse Yes (Make) UseSurrogate Use 4-Fluoro Analog (Determine RRF) SurrogateCheck->UseSurrogate No (Urgent/R&D only)

Caption: Decision matrix for selecting and validating the 2-F-BSP reference standard. Red nodes indicate critical "stop-and-validate" steps.

References

  • Teasdale, A., & Elder, D. (2018).[2] ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2] Link

  • Holzgrabe, U., et al. (2010).[1][2] qNMR for Reference Standards: A "Primary" Analytical Method?. Journal of Pharmaceutical and Biomedical Analysis.[1][2] Link[1][2]

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1][2] Link[1][2]

  • Gorog, S. (2000).[1][2] Identification and Determination of Impurities in Drugs. Elsevier Science.[1][2] (Contextual grounding for mass balance approach).

  • FDA Guidance for Industry. (2000).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Safety Operating Guide

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required:

  • Waste Stream Classification: Halogenated Organic Waste .[1][2]

  • Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Sulfur Oxides (SOx), and Nitrogen Oxides (NOx).

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with non-halogenated waste streams (e.g., Acetone, Ethanol) if avoidable, as this increases disposal costs and complicates incineration.

Chemical Profile & Hazard Identification

To ensure safe disposal, we must first understand the chemical architecture of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine .[2] This is not merely "organic waste"; its specific functional groups dictate the disposal pathway.[2][3]

Structural Analysis for Disposal
ComponentChemical FeatureDisposal Implication
Fluorophenyl Group Contains Fluorine (F) CRITICAL: Classifies waste as Halogenated .[1][2][4] Incineration requires scrubbers to neutralize Hydrofluoric Acid (HF) gas.[2]
Sulfonyl Group Contains Sulfur (S) Combustion generates Sulfur Oxides (SOx), requiring emission controls.[2]
Piperazine Ring Nitrogenous BasePotential irritant/sensitizer.[2] Keep pH neutral; avoid mixing with strong oxidizers.[2]

The "Why" Behind the Protocol: Standard organic waste is often used as "fuel blending" for cement kilns.[2] However, fluorinated compounds can damage standard kiln linings and release toxic HF gas.[2] Therefore, this compound must be routed to a High-Temperature Incinerator specifically equipped for halogenated waste.[2]

Waste Stream Segregation Strategy

Effective disposal begins at the bench.[2] You must segregate this compound from other waste streams to maintain safety and regulatory compliance (RCRA).[2]

Decision Matrix: Where does it go?
  • Scenario A: Pure Solid (Powder/Crystals)

    • Destination: Solid Waste Container (Halogenated).[2]

    • Container Type: Wide-mouth HDPE (High-Density Polyethylene) or Glass jar.[2]

  • Scenario B: In Solution (e.g., dissolved in DMSO, DCM, or Methanol)

    • Destination: Liquid Waste Carboy (Halogenated).[2]

    • Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and other halogenated solvents.[2]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Before handling waste, verify the following Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for the solid.[2] If dissolved in DCM, use PVA or double-glove.[2]

  • Eye Protection: Chemical splash goggles.[2]

  • Respiratory: If handling large quantities of powder, use a Fume Hood or N95 particulate respirator to avoid inhalation sensitization.[2]

Phase 2: Transfer to Satellite Accumulation Area (SAA)

For Solid Waste:

  • Weighing: Do not sweep trace powder into the trash.[2] Wipe the balance area with a solvent-dampened Kimwipe.[2]

  • Transfer: Place the solid waste and the contaminated Kimwipe into the "Hazardous Waste - Solid (Halogenated)" container.

  • Sealing: Ensure the lid is screwed on tightly. Do not use parafilm as a primary seal.[2]

For Liquid Waste:

  • Funneling: Use a funnel to prevent spills.[2]

  • Solvent Choice: If rinsing glassware, use a minimal amount of Acetone or Dichloromethane.[2]

  • Combine: Pour the rinse into the "Hazardous Waste - Liquid (Halogenated)" carboy.

    • Note: Even if the solvent is Acetone (non-halogenated), the presence of the fluorinated solute reclassifies the entire mixture as Halogenated.

Phase 3: Labeling (Regulatory Requirement)

Every container must carry a hazardous waste label before the first drop of waste is added.

  • Chemical Name: Write out the full name: "1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine". Do not use abbreviations or chemical structures alone.

  • Hazards: Check "Toxic" and "Irritant".[2]

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DCM) StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer LiquidContainer Container: Halogenated Waste Carboy Liquid->LiquidContainer Labeling Labeling: 'Halogenated Organic' + Full Chemical Name SolidContainer->Labeling LiquidContainer->Labeling Final Disposal: High-Temp Incineration (HF Scrubbing) Labeling->Final

Figure 1: Decision workflow for the segregation and packaging of fluorinated sulfonamide waste.

Spill Contingency Plan

Minor Spill (< 5 grams/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don standard PPE (Lab coat, gloves, goggles).[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[2] Scoop into a bag.

    • Liquid: Use vermiculite or a universal absorbent pad.[2]

  • Clean: Wipe area with soap and water.[2][5] Dispose of all cleanup materials as Halogenated Hazardous Waste .

Major Spill (> 50 grams/mL):

  • Evacuate: Leave the immediate area.

  • Notify: Contact your institution's EHS (Environmental Health & Safety) office immediately.[2]

  • Ventilate: If safe, ensure fume hoods are running to exhaust potential dust.[2]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R).[2] United States Department of Labor.[2] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Generators: Categories and Requirements.[2][3][Link]2]

  • National Institutes of Health (NIH). (2022).[2] Waste Disposal Guide: Halogenated Solvents.[2][6] Division of Environmental Protection.[2] [Link]2]

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: General Piperazine Derivatives.[2] (Used for class-based hazard extrapolation).[2] ]">https://www.sigmaaldrich.com[2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.